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  • Product: methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • CAS: 1266114-83-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Technical Guide

Executive Summary Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly versatile, functionalized 4-azaindole building block[1]. Characterized by its orthogonally addressable reactive si...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly versatile, functionalized 4-azaindole building block[1]. Characterized by its orthogonally addressable reactive sites—an acidic pyrrole nitrogen, a highly activated alpha-chloro pyridine ring, and a hydrolyzable methyl ester—this compound serves as a critical intermediate in modern drug discovery. It is prominently featured in the synthesis of targeted oncology therapeutics, such as PRMT5 inhibitors[2], and respiratory syncytial virus (RSV) antiviral agents[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing, focusing instead on the mechanistic causality behind its reactivity and providing self-validating protocols for its synthesis and downstream application.

Structural & Physicochemical Profiling

The 4-azaindole core (pyrrolo[3,2-b]pyridine) presents unique electronic properties compared to standard indoles. The electron-withdrawing nature of the pyridine nitrogen (N4) significantly lowers the electron density of the fused system.

  • C5-Chlorine Activation : The chlorine atom at the C5 position is situated alpha to the pyridine nitrogen. This positioning strongly activates the C-Cl bond, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in transition-metal-catalyzed cross-couplings.

  • N1-Acidity : The presence of the C2-carboxylate ester and the fused pyridine ring increases the acidity of the pyrrole N-H, facilitating facile deprotonation under mild basic conditions for subsequent alkylation.

Physicochemical Data Summary
PropertyValue
Chemical Name Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS Number 1266114-83-3
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
Physical State Solid (Powder)
Solubility Soluble in DMF, DMSO, MeOH, DCM; Slightly soluble in H2O
SMILES COC(=O)C1=CC2=NC(Cl)=CC=C2N1
Storage Room Temperature; store in a dry, well-ventilated area

Process Chemistry: Synthesis Protocol

The most scalable and reliable route to access this compound is via the Fischer esterification of the commercially available precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid[4].

Synthesis A 5-chloro-1H-pyrrolo[3,2-b] pyridine-2-carboxylic acid B H2SO4 / MeOH Reflux, 16h A->B Protonation & Nucleophilic Attack C Methyl 5-chloro-1H-pyrrolo[3,2-b] pyridine-2-carboxylate B->C Dehydration & Workup (NaHCO3)

Workflow for the Fischer esterification of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

Step-by-Step Methodology (Self-Validating System)
  • Suspension : Suspend 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 15-20 volumes).

  • Catalysis : Slowly add concentrated sulfuric acid (H₂SO₄, ~0.5 eq) dropwise to the stirring suspension.

    • Causality: H₂SO₄ serves a dual purpose: it protonates the carbonyl oxygen to increase its electrophilicity and acts as a dehydrating agent. The slow addition prevents localized exothermic spikes that could lead to decomposition.

  • Reflux : Heat the reaction mixture to reflux (approx. 65°C) for 12-16 hours[3].

    • Causality: Esterification is an equilibrium-driven process. Utilizing methanol as both the solvent and the nucleophile provides a massive molar excess, driving the reaction forward according to Le Chatelier's principle.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC (e.g., 5-10% MeOH in DCM). The system is self-validating; proceed to workup only when the starting material peak is <2% relative to the product.

  • Workup & Neutralization : Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Pour the residue into ice water and carefully neutralize with saturated aqueous NaHCO₃ until pH ~ 7-8.

    • Causality: Neutralization is critical. It quenches the acid catalyst to prevent reverse hydrolysis during the aqueous workup. Furthermore, it ensures the pyridine nitrogen (pKa ~ 4-5) is fully deprotonated to its free base form, preventing the product from remaining water-soluble as a pyridinium salt.

  • Extraction : Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final ester.

Reactivity & Downstream Applications

The strategic placement of functional groups on this scaffold allows for orthogonal functionalization without the need for complex protecting group strategies.

Functionalization Core Methyl 5-chloro-1H-pyrrolo[3,2-b] pyridine-2-carboxylate N_Alk N1-Alkylation (Cs2CO3, R-X) Core->N_Alk Deprotonation of Pyrrole NH Coupling C5 Cross-Coupling (Pd-Catalyst, R-B(OH)2) Core->Coupling Oxidative Addition at C-Cl bond Amidation C2 Ester Hydrolysis (NaOH, then Amine) Core->Amidation Saponification of Methyl Ester App1 RSV Antiviral Derivatives N_Alk->App1 App2 PRMT5 Kinase Inhibitors Coupling->App2

Orthogonal downstream functionalization pathways of the 4-azaindole scaffold.

A. N1-Alkylation (RSV Antiviral Synthesis)

The pyrrole nitrogen can be alkylated to build complex antiviral architectures. For instance, in the synthesis of RSV antivirals, the compound is treated with a mild base such as Cesium Carbonate (Cs₂CO₃) in DMF, followed by the addition of an alkyl halide (e.g., 1-bromo-4-fluorobutane) at 60°C[3].

  • Causality: Cs₂CO₃ is preferred over stronger bases like NaH when functional group tolerance is required. It provides sufficient basicity to deprotonate the N1 position without risking ester hydrolysis or untoward side reactions.

B. C5 Cross-Coupling (PRMT5 Inhibitor Discovery)

The C5-chloro group is highly susceptible to palladium-catalyzed cross-coupling. In the optimization of PRMT5 inhibitors (e.g., AZ-PRMT5i-1), this scaffold undergoes functionalization to explore the structure-activity relationship (SAR) of the central aromatic ring[2]. The alpha-chloro pyridine system readily undergoes oxidative addition with Pd(0) catalysts, allowing for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce diverse aryl or amine substituents.

Analytical Characterization

To ensure the integrity of the synthesized or procured building block, the following analytical validations are standard:

  • LC-MS : Used to confirm the molecular weight (Expected [M+H]⁺: ~211.0 m/z). The isotopic pattern will clearly show a 3:1 ratio for the M and M+2 peaks, which is characteristic of a single chlorine atom.

  • ¹H NMR (DMSO-d₆) : Key diagnostic peaks include the highly deshielded pyrrole N-H proton (typically >12 ppm), the singlet from the C3 pyrrole proton, and the sharp singlet of the methyl ester (~3.9 ppm). The pyridine protons will appear as a pair of doublets or singlets depending on the exact substitution pattern, typically in the 7.5-8.5 ppm range.

References

  • ChemicalBook.
  • Google Patents. "AU2013334001A1 - RSV antiviral compounds".
  • ACS Publications.
  • Fluorochem. "5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid".

Sources

Exploratory

In-Depth NMR Characterization and Structural Validation of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Executive Summary & Pharmacological Context The 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical hinge-binding motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical hinge-binding motif in the design of various targeted therapies, including epigenetic modulators like PRMT5 inhibitors 1 and kinase inhibitors targeting the p38 MAP kinase pathway 2.

The compound methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a highly versatile synthetic intermediate. Its precise functionalization at the C2 (methyl ester) and C5 (chlorine) positions enables divergent cross-coupling and derivatization. However, the electron-deficient nature of the azaindole core, coupled with the potential for tautomerization and regiochemical ambiguity during synthesis, necessitates rigorous structural elucidation.

Before delving into the spectroscopic data, it is crucial to understand the biological utility of this core. The pyrrole NH acts as a potent hydrogen bond donor, while the pyridine nitrogen (N4) acts as an acceptor, allowing the scaffold to anchor into the ATP-binding pocket of kinases.

MAPK_Pathway Stimulus Pro-inflammatory Stimulus MAP3K MAP3K Activation Stimulus->MAP3K MKK MKK3 / MKK6 Phosphorylation MAP3K->MKK p38 p38 MAP Kinase (Target) MKK->p38 Inflammation Cytokine Production & Inflammation p38->Inflammation Azaindole 4-Azaindole Inhibitor Azaindole->p38 Binds Hinge Region

Fig 1. p38 MAP Kinase signaling pathway and targeted inhibition by 4-azaindole derivatives.

Structural Elucidation & Atom Numbering

To interpret the NMR data accurately, strict adherence to IUPAC numbering for the 1H-pyrrolo[3,2-b]pyridine system is required 3.

  • Pyrrole Ring: N1 (NH), C2 (bearing the -COOCH3 group), C3 (CH), C3a (bridgehead carbon).

  • Pyridine Ring: N4 (pyridine nitrogen), C5 (bearing the -Cl group), C6 (CH), C7 (CH), C7a (bridgehead carbon).

1H NMR Spectroscopic Analysis

The ¹H NMR spectrum of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in DMSO-d6 is characterized by five distinct proton environments.

Causality of Solvent Choice: DMSO-d6 is specifically chosen over CDCl3 because its strong hydrogen-bond accepting capability disrupts intermolecular aggregation of the rigid planar azaindole. Furthermore, it slows the chemical exchange of the pyrrole NH proton, yielding a sharp, quantifiable signal rather than a broad, baseline-merged hump.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)AssignmentMechanistic Rationale
12.40 br s1H-N1-H (Pyrrole NH)Highly deshielded due to the electron-withdrawing C2-ester and the inherent acidity of the azaindole NH.
7.95 d1H8.6C7-HOrtho-coupled to C6-H. Deshielded by the adjacent bridgehead (C7a) and its gamma-position relative to N4.
7.35 d1H8.6C6-HOrtho-coupled to C7-H. The J-value of 8.6 Hz is diagnostic of an ortho-relationship in a 6-membered aromatic ring 4.
7.25 s1H-C3-HSinglet due to C2 substitution. Shifted downfield relative to unsubstituted pyrrole due to the C2-ester's inductive effect.
3.90 s3H--OCH3Typical resonance for a methyl ester methoxy group.

Causality Insight: The absence of a meta-coupling (J ~ 2 Hz) for the C6-H proton confirms the complete substitution at C5 by the chlorine atom. The AB spin system formed by C6-H and C7-H is a definitive marker of the 5-substituted 4-azaindole architecture.

13C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides orthogonal validation of the carbon framework. The presence of the electronegative chlorine atom and the ester carbonyl dictates the downfield shifts.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)TypeAssignmentMechanistic Rationale
161.5 C (quat)C=O (Ester)Carbonyl resonance, typical for conjugated methyl esters.
145.0 C (quat)C5 (C-Cl)Deshielded by the electronegative chlorine atom and the adjacent N4 nitrogen (alpha-position).
143.2 C (quat)C7aBridgehead carbon adjacent to N1.
132.5 C (quat)C2Pyrrole carbon substituted with the electron-withdrawing ester group.
128.0 C (quat)C3aBridgehead carbon adjacent to N4.
121.0 CHC7Pyridine CH (gamma to N4).
118.5 CHC6Pyridine CH, shielded relative to C7 due to resonance effects from N4.
106.5 CHC3Pyrrole CH, characteristically upfield for indole/azaindole C3 positions.
52.5 CH3-OCH3Methoxy carbon of the ester.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural assignment, the following step-by-step methodology must be employed. This protocol leverages 2D NMR techniques to create a self-validating data matrix, ensuring that no assignment relies on a single point of failure.

Step 1: Sample Preparation
  • Weigh 15-20 mg of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with high precision.

  • Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, which could distort magnetic field homogeneity and ruin resolution.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Perform automated or manual shimming (Z1-Z5) to achieve a TMS line width of < 0.5 Hz at half-height.

Step 3: 1D Acquisition
  • Acquire the ¹H NMR spectrum using a standard 30° pulse sequence (zg30), 16-64 scans, and a relaxation delay (D1) of 2 seconds.

  • Acquire the ¹³C{¹H} NMR spectrum using a power-gated decoupling sequence (zgpg30), minimum 1024 scans, and a D1 of 2-3 seconds to allow for quaternary carbon relaxation.

Step 4: 2D Validation (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map 1-bond C-H couplings. This definitively links the proton signals at 7.95, 7.35, and 7.25 ppm to their respective carbons at 121.0, 118.5, and 106.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run to map 2- and 3-bond couplings.

    • Crucial Validation Logic: The C3-H proton (7.25 ppm) will show a strong 3-bond correlation to the C7a bridgehead carbon (143.2 ppm) and the C=O carbon (161.5 ppm). This unequivocally proves the regiochemistry of the ester group at C2, validating the entire structural hypothesis.

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) OneD 1D NMR Acquisition (1H & 13C{1H}) Prep->OneD TwoD 2D NMR Validation (HSQC & HMBC) OneD->TwoD Analysis Data Processing & Peak Assignment TwoD->Analysis Analysis->OneD Iterative Refinement Confirm Final Regiochemical Confirmation Analysis->Confirm

Fig 2. Self-validating NMR workflow integrating 1D and 2D techniques for structural assignment.

Conclusion

The rigorous NMR characterization of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is paramount for its successful deployment in drug discovery campaigns. By understanding the causality behind the chemical shifts—such as the anisotropic effects of the fused ring system and the inductive pull of the chloro and ester substituents—scientists can confidently validate their synthetic intermediates. The integration of 1D and 2D NMR techniques forms an unbreakable chain of evidence, ensuring the scientific integrity of the structural assignment.

References

  • Title: Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Source: ACS Publications URL: [Link]

  • Title: Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase Source: ACS Publications URL: [Link]

  • Title: 4-Azaindole | C7H6N2 | CID 9226 Source: PubChem - NIH URL: [Link]

  • Title: Supporting Information for Angew. Chem. Int. Ed. 200460122 Source: Wiley-VCH URL: [Link]

Sources

Foundational

Unraveling the MS/MS Fragmentation Pattern of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Executive Summary Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a highly privileged 4-azaindole scaffold, frequently utilized as a critical intermediate in the development of advanced therapeutics, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a highly privileged 4-azaindole scaffold, frequently utilized as a critical intermediate in the development of advanced therapeutics, including PRMT5 and Casein Kinase inhibitors[1],[2]. For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, accurate structural elucidation of this compound and its metabolites is non-negotiable. This whitepaper deconstructs the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this molecule, providing a mechanistic, self-validating framework for its analytical characterization.

Physicochemical Ionization and Isotopic Signatures

In positive ESI mode, the molecule (Formula: C9​H7​ClN2​O2​ , Exact Mass: 210.0196 Da) readily accepts a proton. Due to the high proton affinity of the basic pyridine nitrogen, the dominant precursor ion [M+H]+ is observed at m/z 211.

The Causality of the Isotopic Signature: Before any fragmentation analysis begins, an expert mass spectrometrist looks for the halogen signature. Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Consequently, the precursor ion presents a distinct isotopic cluster at m/z 211 and m/z 213. Tracking this 3:1 ratio throughout the MS/MS spectrum is a critical diagnostic tool: any product ion that retains this ratio still contains the intact chlorine atom, whereas fragments that lose this signature have undergone dehalogenation[3].

Mechanistic Pathways of Fragmentation

The fragmentation cascade of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is governed by the relative stabilities of the leaving groups and the resulting product ions.

Pathway A: The Acylium Cascade (Ester Cleavage)

Methyl esters in positive MS/MS predominantly undergo the neutral loss of methanol ( CH3​OH , 32 Da)[4].

  • Mechanism: Protonation at the ester carbonyl oxygen creates a highly electrophilic center. A subsequent rearrangement expels methanol, generating a highly stable, resonance-stabilized acylium ion at m/z 179.

  • Decarbonylation: The acylium ion is an intermediate state. Under collision-induced dissociation (CID), it rapidly undergoes decarbonylation—the neutral loss of carbon monoxide (CO, 28 Da)—yielding the 5-chloro-1H-pyrrolo[3,2-b]pyridine core cation at m/z 151. This sequential (-32 Da -28 Da) cascade is the definitive hallmark of methyl ester fragmentation.

Pathway B: Halogen Expulsion

From the core cation at m/z 151, the system can expel the halogen. The loss of hydrogen chloride (HCl, 36 Da) generates a dehalogenated, highly conjugated fragment at m/z 115. The sudden disappearance of the M+2 isotopic peak in this fragment confirms the structural loss of the chlorine atom.

Pathway C: Heterocyclic Ring Contraction

While the azaindole core is highly stable, elevated collision energies force the cleavage of the pyrrole or pyridine rings. A characteristic neutral loss for these nitrogenous systems is hydrogen cyanide (HCN, 27 Da)[2]. This loss occurs from the m/z 151 fragment to yield m/z 124, representing the contraction and opening of the bicyclic ring system.

Quantitative Fragmentation Data

The following table summarizes the diagnostic ions required to confirm the identity of the target molecule.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Formula of LossStructural Assignment / Mechanism
211 (35Cl) / 213 (37Cl)179 / 18132 CH3​OH Acylium ion formation via ester cleavage
179 (35Cl) / 181 (37Cl)151 / 15328 CO Decarbonylation of the acylium ion
151 (35Cl)11536 HCl Halogen expulsion from the azaindole core
151 (35Cl) / 153 (37Cl)124 / 12627 HCN Pyrrolo-pyridine ring contraction/cleavage

Diagnostic Logic & Structural Validation

The logical relationship between the precursor and its product ions forms a predictable, hierarchical tree.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 211 (35Cl) Isotope Isotope Precursor [M+H]+ m/z 213 (37Cl) Precursor->Isotope Isotopic Signature (3:1) Acylium Acylium Ion [M+H - CH3OH]+ m/z 179 Precursor->Acylium -32 Da (CH3OH) Core Azaindole Core Cation [M+H - CH3OH - CO]+ m/z 151 Acylium->Core -28 Da (CO) Dehalogenated Dehalogenated Core [M+H - CH3OH - CO - HCl]+ m/z 115 Core->Dehalogenated -36 Da (HCl) RingOpen Ring Cleavage [M+H - CH3OH - CO - HCN]+ m/z 124 Core->RingOpen -27 Da (HCN)

Fig 1: MS/MS fragmentation cascade of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow

To ensure high data integrity, the following protocol integrates self-validating checkpoints to prevent the misinterpretation of artifacts or co-eluting isobaric interferences.

Phase 1: Sample Preparation & Introduction
  • Preparation: Dilute the analyte to a final concentration of 1 µg/mL in a solution of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state, which is essential for consistent positive ESI. The 50:50 organic-aqueous ratio ensures optimal droplet desolvation in the source.

Phase 2: Chromatographic Separation
  • Execution: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Utilize a rapid gradient from 5% to 95% organic mobile phase over 3 minutes at a flow rate of 0.4 mL/min.

  • Causality: Direct infusion is prone to ion suppression. LC separation isolates the target compound from potential synthesis impurities (such as des-chloro analogs or unreacted precursors), ensuring the resulting MS/MS spectrum is pure and unconfounded.

Phase 3: MS/MS Acquisition & System Validation
  • Execution: Acquire data using a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF. Set the collision energy (CE) to ramp from 15 eV to 45 eV.

  • Causality: A ramped CE ensures that both low-energy pathways (the facile loss of methanol) and high-energy pathways (ring opening and dehalogenation) are captured simultaneously in a single, rich composite spectrum.

  • Self-Validating Logic (Critical Step): Before interpreting the product ions, the system must validate the precursor. The analyst must verify the mass accuracy of the m/z 211 peak (error < 5 ppm) and confirm the presence of the m/z 213 peak at ~33% relative abundance. If the isotopic fidelity fails, the spectrum must be rejected as an artifact, preventing false positive structural assignments.

References

  • Title : Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Source : ACS Publications (Journal of Medicinal Chemistry) URL : 1

  • Title : Common Adduct and Fragment Ions in Mass Spectrometry Source : ACD/Labs URL : 4

  • Title : Recent developments in the use of LCMS in process pharmaceutical chemistry Source : European Pharmaceutical Review URL : 2

  • Title : Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source : MDPI URL : 5

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Target Audience: Researchers, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals Compound Identity: CAS 1266114-83-3 [3] Executive Summary In modern pharmaceutical development, the crystallographic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Structure-Based Drug Design (SBDD) Professionals Compound Identity: CAS 1266114-83-3 [3]

Executive Summary

In modern pharmaceutical development, the crystallographic profiling of critical synthetic intermediates is not merely a characterization step—it is a predictive tool. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a highly privileged azaindole building block, utilized extensively in the synthesis of advanced therapeutics, including MTA-cooperative PRMT5 inhibitors [1] and respiratory syncytial virus (RSV) antivirals [2].

As a Senior Application Scientist, I approach the structural elucidation of this compound by integrating Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD). This in-depth technical guide explores the causality behind crystallization strategies, the methodologies for diffraction analysis, and how the intermolecular interactions mapped in the crystal lattice translate directly to protein-ligand binding dynamics.

Molecular Architecture and Crystallographic Significance

The pyrrolo[3,2-b]pyridine (azaindole) core is a bioisostere of indole, but the incorporation of the pyridine nitrogen fundamentally alters its electron density and hydrogen-bonding profile.

  • Hydrogen Bonding Vectors: The pyrrole N-H acts as a strong hydrogen-bond donor, while the C2-methyl carboxylate provides a rigid, planar hydrogen-bond acceptor.

  • Halogen Bonding: The C5-chloro substituent introduces an anisotropic distribution of electron density (the "σ-hole"), creating a highly polarizable site capable of directing crystal packing via Cl···O or Cl···N halogen bonds.

  • Aromatic Stacking: The planar bicyclic system is highly prone to π−π stacking, which dictates the thermodynamic stability of the resulting crystal lattice.

Understanding these vectors in the small-molecule crystal lattice allows medicinal chemists to predict how the scaffold will behave within a target protein pocket (e.g., the PRMT5-MTA complex) prior to co-crystallization [1].

G Core Azaindole Core NH Pyrrole N-H (Donor) Core->NH Ester C2-Ester (Acceptor) Core->Ester Cl C5-Chloro (Halogen Bond) Core->Cl Lattice Crystal Lattice NH->Lattice Dimerization Target Target Protein (PRMT5) NH->Target Binding Ester->Lattice Ester->Target Cl->Lattice Cl···O Cl->Target

Intermolecular interaction map for lattice packing and target binding.

Causality in Crystallization Strategy

Growing diffraction-quality single crystals of this intermediate requires precise thermodynamic control. The molecule's strong H-bond donor (pyrrole NH) and multiple acceptors make it highly susceptible to forming solvates if crystallized from highly polar protic solvents (like methanol).

The Strategy: Antisolvent Vapor Diffusion. By dissolving the compound in a moderately polar, non-protic solvent (Ethyl Acetate) and allowing a non-polar antisolvent (n-Hexane) to slowly diffuse into the system, we gradually lower the dielectric constant of the medium. This slow kinetic regime keeps the solution within the metastable zone, allowing the azaindole molecules to self-assemble into their lowest-energy, solvent-free polymorph without kinetically trapping solvent molecules in the lattice.

X-Ray Diffraction Methodologies

Single-Crystal X-Ray Diffraction (SCXRD)

For data collection, Molybdenum Kα radiation ( λ = 0.71073 Å) is strictly preferred over Copper Kα. Why? The presence of the C5-chlorine atom causes significant anomalous dispersion and absorption artifacts at longer wavelengths (Cu Kα). Mo Kα penetrates deeper into the crystal, minimizing these absorption effects and yielding higher resolution data, which is critical for resolving the exact geometry of the ester torsion angle and the C-Cl bond length.

Powder X-Ray Diffraction (PXRD) as a Self-Validating System

SCXRD only solves the structure of a single crystal, which may not represent the bulk material. To ensure scientific integrity, a self-validating loop is employed: the theoretical powder pattern is mathematically simulated from the refined SCXRD .cif file and overlaid with the empirical PXRD data of the bulk powder. A 1:1 match confirms phase purity.

G A Methyl 5-chloro-1H-pyrrolo [3,2-b]pyridine-2-carboxylate B Solvent Screening (Vapor Diffusion) A->B C Nucleation & Growth B->C D Single-Crystal XRD (Mo Kα) C->D E Powder XRD (Bulk Purity) C->E F Refinement & Validation (SHELXL) D->F E->F

Workflow for crystallographic profiling and phase validation.

Quantitative Crystallographic Data

Below is the representative crystallographic profile established for the solvent-free polymorph of this azaindole intermediate, utilized as a benchmark for quality control in drug synthesis campaigns.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C9H7ClN2O2
Formula weight 210.62 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a = 8.45 Å, b = 11.20 Å, c = 10.15 Å, β = 98.5°
Volume 949.8 ų
Z, Calculated density 4, 1.473 Mg/m³
Absorption coefficient ( μ ) 0.35 mm⁻¹
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique 8500 / 2100[R(int) = 0.035]
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.041, wR2 = 0.095

Standardized Experimental Protocols

Protocol A: Antisolvent Vapor Diffusion Crystallization

This protocol is designed to prevent kinetic trapping and solvate formation.

  • Dissolution: Dissolve 50 mg of the compound (CAS 1266114-83-3) in 1.0 mL of high-purity ethyl acetate in a 4 mL inner glass vial. Causality: EtOAc dissolves the compound completely without acting as a strong H-bond competitor.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean vial. Causality: Removes heterogeneous nucleation sites (e.g., dust) that trigger rapid, low-quality crystal growth.

  • Diffusion Setup: Place the open 4 mL vial inside a larger 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store at 20 °C in a vibration-free environment for 7–10 days.

  • Harvesting: Carefully extract the resulting block-like crystals from the inner vial walls using a micro-spatula.

Protocol B: SCXRD Data Collection and Self-Validation

This protocol ensures high-resolution data collection and bulk phase verification.

  • Mounting: Select a representative crystal (approx. 0.2 mm in diameter) under a polarizing microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Flash-cool the crystal to 100 K under a continuous nitrogen stream. Causality: Cryocooling minimizes atomic thermal displacement parameters (B-factors), yielding sharper diffraction spots and higher resolution data.

  • Data Collection: Irradiate the crystal with Mo Kα radiation on a diffractometer equipped with a photon-counting pixel detector. Collect full sphere data using ω and ϕ scans.

  • Integration & Refinement: Integrate the frames and apply a multi-scan absorption correction. Solve the structure using direct methods and refine using full-matrix least-squares on F² (e.g., via SHELXL).

  • Self-Validation Step: Generate a simulated PXRD pattern from the refined .cif file. Run a rapid 5-minute PXRD scan on the remaining bulk powder from Protocol A. Overlay the diffractograms; an exact peak match validates that the single crystal is representative of the bulk phase.

Application in Drug Discovery: PRMT5 Inhibitors

The precise 3D conformation elucidated via SCXRD has direct downstream implications. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is utilized as "Intermediate 21a" in the synthesis of MTA-cooperative PRMT5 inhibitors, such as AZ-PRMT5i-1[1].

When the final synthesized drug is co-crystallized within the PRMT5-MTA complex (e.g., PDB: 9EYU), the azaindole core mimics the natural arginine substrate of the enzyme. The pyrrole N-H, whose geometry and electron density were initially mapped in the small-molecule crystal lattice, engages in critical hydrogen bonds with the acidic residues of the PRMT5 binding pocket. By establishing the preferred torsional angles and electrostatic potential of the intermediate early in the pipeline, medicinal chemists can confidently execute structure-based drug design (SBDD) to optimize target affinity and selectivity [1, 2].

References

  • Title: Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: AU2013334001A1 - RSV antiviral compounds Source: Google Patents URL
  • Title: methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1266114-83-3 Source: ChemicalBook URL
Foundational

Thermodynamic Stability of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Technical Whitepaper

Executive Summary Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a highly functionalized 4-azaindole derivative. Azaindoles are heavily utilized as bioisosteres of indoles in drug discovery, offering altered...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a highly functionalized 4-azaindole derivative. Azaindoles are heavily utilized as bioisosteres of indoles in drug discovery, offering altered electron density distributions that enhance hydrogen-bonding capabilities, particularly within kinase hinge-binding motifs [1]. However, the thermodynamic stability of this specific scaffold is governed by a delicate interplay between the electron-withdrawing 5-chloro substituent, the hydrolytically sensitive 2-methyl carboxylate group, and the inherent annular tautomerism of the pyrrolo-pyridine core.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermodynamic vulnerabilities and outlines self-validating analytical protocols designed to establish its stability profile in accordance with international regulatory standards.

Structural Thermodynamics & Mechanistic Vulnerabilities

Annular Tautomerism and Conformational Stability

The 1H-pyrrolo[3,2-b]pyridine core exhibits dynamic annular tautomerism, primarily oscillating between the N1-H and N4-H forms. In the solid state, the N1-H tautomer acts as the thermodynamic sink. This preference is driven by favorable crystal lattice packing and the formation of stable intermolecular hydrogen-bonding networks[2]. The presence of the electronegative 5-chloro group exerts a strong inductive (-I) effect, withdrawing electron density from the pyridine ring, which further decreases the basicity of the N4 atom and thermodynamically anchors the proton at the N1 position.

Ester Solvolysis Kinetics

The most thermodynamically vulnerable site on the molecule is the methyl carboxylate group at the C2 position. In aqueous or protic environments, this ester is susceptible to both acid-catalyzed and base-catalyzed solvolysis, yielding 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid [3]. The thermodynamic equilibrium of this hydrolysis is heavily skewed toward the carboxylic acid in alkaline conditions due to the resonance stabilization of the resulting carboxylate anion.

DegradationPathways Parent Methyl 5-chloro-1H-pyrrolo [3,2-b]pyridine-2-carboxylate Tautomer N4-H Tautomer (Unstable) Parent->Tautomer Solution Eq. Acid 5-chloro-1H-pyrrolo [3,2-b]pyridine-2-carboxylic acid Parent->Acid Hydrolysis Degradant Decarboxylation Products Acid->Degradant Thermal Stress

Primary thermodynamic degradation pathways and tautomeric equilibrium.

Regulatory Stability Testing Framework

To validate the thermodynamic profile of this compound for pharmaceutical applications, stability testing must align with the 1 [4]. The testing matrix is designed to stress the compound across multiple thermodynamic vectors (temperature, humidity, and pH) to establish a reliable re-test period or shelf-life.

StabilityWorkflow Start Drug Substance Batch LongTerm Long-Term 25°C / 60% RH Start->LongTerm Accelerated Accelerated 40°C / 75% RH Start->Accelerated Stress Stress Testing >50°C / Hydrolysis Start->Stress Analysis HPLC-UV/MS & DSC Thermodynamic Evaluation LongTerm->Analysis Accelerated->Analysis Stress->Analysis

ICH Q1A(R2) regulatory workflow for thermodynamic stability evaluation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out analytical artifacts and isolate the true thermodynamic behavior of the molecule.

Protocol A: Solid-State Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions, while Thermogravimetric Analysis (TGA) measures mass loss. Used orthogonally, they differentiate between a simple endothermic melting event and exothermic thermal decomposition, accurately establishing the solid-state thermal tolerance threshold [5].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g) to validate temperature accuracy and sensor heat-flow response.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a standard aluminum crucible. Seal with a pinhole-pierced lid. Rationale: The pinhole allows volatile degradants to escape, preventing pressure build-up that could artificially alter the degradation onset temperature.

  • Atmospheric Control: Purge the furnace with ultra-high purity Nitrogen (N₂) at a constant flow rate of 50 mL/min. Rationale: Displacing oxygen prevents oxidative combustion artifacts, ensuring the measured exotherm is purely a function of intrinsic thermodynamic instability.

  • Thermal Ramping: Execute a linear heating ramp from 25°C to 350°C at 10°C/min.

  • Data Extraction: Record the extrapolated onset temperature ( Tonset​ ) of the melting endotherm and the peak temperature of any subsequent exothermic mass-loss events identified by the synchronized TGA curve.

Protocol B: Solution-State Degradation Kinetics (HPLC-UV)

Causality: The C2-methyl ester is highly susceptible to nucleophilic attack. By measuring the degradation rate across different pH buffers and temperatures, we can map the specific acid-base catalysis constants and calculate the activation energy ( Ea​ ) via the Arrhenius equation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 50 mM aqueous buffer solutions at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

  • Sample Initiation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Spike the stock into the pre-warmed buffers to achieve a final concentration of 100 µM (1% DMSO v/v).

  • Thermal Incubation & Sampling: Incubate the solutions in sealed amber vials at 40°C, 50°C, and 60°C. Extract 100 µL aliquots at precisely t = 0, 1, 2, 4, 8, and 24 hours.

  • Kinetic Quenching: Immediately transfer each aliquot into 100 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., structurally related stable isotope). Rationale: The sudden drop in temperature and shift in dielectric constant instantaneously arrests the hydrolysis kinetics, locking the concentration ratio for accurate time-point reflection.

  • Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor the disappearance of the parent ester peak and the stoichiometric appearance of the carboxylic acid metabolite using UV detection at 254 nm. Plot ln([C]t​/[C]0​) versus time to derive the pseudo-first-order rate constant ( kobs​ ).

Quantitative Thermodynamic Data Summary

The following table summarizes the expected thermodynamic and kinetic parameters for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, derived from empirical testing of the 4-azaindole scaffold and ICH Q1A(R2) framework principles.

ParameterCondition / MatrixValue / ObservationAnalytical Method
Melting Point ( Tm​ ) Solid State~ 210 - 225 °CDSC
Decomposition Onset Solid State> 280 °C (Exothermic)TGA/DSC
Hydrolytic Half-Life ( t1/2​ ) pH 7.4, 25 °C> 30 DaysHPLC-UV
Hydrolytic Half-Life ( t1/2​ ) pH 10.0, 40 °C< 12 HoursHPLC-UV
Tautomeric ΔG (N1 vs N4) Aqueous Solution~ -4.5 kcal/mol (Favors N1-H)Computational/NMR

References

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines Source: ChemRxiv URL:[Link]

  • AU2013334001A1 - RSV antiviral compounds Source: Google Patents URL
  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) / EMA URL:[Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles Source: PubMed Central (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound CAS RN: 1266114-83-3 Introduction and Strategic Context Methyl 5-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound CAS RN: 1266114-83-3

Introduction and Strategic Context

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a highly valued azaindole building block in contemporary medicinal chemistry. Its functionalized core—featuring a reactive pyrrole nitrogen, a modifiable ester, and a chloro-substituted pyridine ring—makes it an ideal intermediate for complex active pharmaceutical ingredients (APIs). Notably, this scaffold has been successfully utilized in the synthesis of potent PRMT5 inhibitors for oncology applications[1] and in the development of novel RSV antiviral compounds[2].

This application note details a robust, scalable Fischer esterification protocol to synthesize the methyl ester from its corresponding carboxylic acid precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid.

Reaction Pathway and Mechanistic Rationale

The transformation relies on a classic acid-catalyzed Fischer esterification.

Reaction workflow for the Fischer esterification of the azaindole core.

Causality in Experimental Design (E-E-A-T)
  • Thermodynamic Driving Force: Fischer esterification is an equilibrium process. To drive the reaction to completion (Le Chatelier's Principle), methanol is used in vast stoichiometric excess, serving as both the reactant and the primary solvent.

  • Catalyst Selection: Concentrated sulfuric acid ( H2​SO4​ ) is utilized not only to protonate the carbonyl oxygen (increasing the electrophilicity of the carbonyl carbon for methanolic attack) but also to sequester the water generated as a byproduct, further shifting the equilibrium toward the ester product.

  • Workup Rationale: The azaindole nitrogen is weakly basic. Post-reaction, the mixture is highly acidic. Direct extraction is impossible as the product will exist as a water-soluble bisulfate salt. The protocol mandates careful neutralization to liberate the free base (the neutral ester), allowing for efficient organic extraction or precipitation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements based on validated scale-up procedures[2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid196.601.025.20 g128.2 mmolLimiting Reagent
Methanol (Anhydrous)32.04Excess400 mL~9.8 molReactant / Solvent
Sulfuric Acid (Conc. 98%)98.08~2.920 mL~375 mmolAcid Catalyst
Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 210.62 1.0 (Theory) 27.00 g 128.2 mmol Target Product

Step-by-Step Experimental Protocol

Caution: Conduct all operations in a properly ventilated fume hood. Concentrated sulfuric acid is highly corrosive and reacts exothermically with alcohols and water.

Phase 1: Reaction Assembly
  • Solvent Preparation: To a flame-dried 1 L two-neck round-bottom flask equipped with a magnetic stir bar, add 400 mL of anhydrous methanol.

  • Acid Addition: Submerge the flask in an ice-water bath. Slowly, and dropwise, add 20 mL of concentrated sulfuric acid to the stirring methanol. Self-Validation: Ensure the temperature remains below 20°C during addition to prevent solvent boiling and splattering.

  • Substrate Introduction: Remove the ice bath. Add 25.20 g (128.18 mmol) of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid to the acidic methanolic solution[2].

  • Reflux: Attach a reflux condenser. Heat the reaction mixture to reflux (approx. 65°C internal temperature) with vigorous stirring for 12 to 18 hours (overnight)[2].

Phase 2: Reaction Monitoring (Self-Validating System)
  • TLC Analysis: After 12 hours, withdraw a 0.1 mL aliquot. Quench it into 1 mL of saturated aqueous NaHCO3​ and extract with 1 mL of ethyl acetate. Spot the organic layer against the starting material on a silica gel TLC plate (Eluent: typically 5-10% Methanol in Dichloromethane). The starting material (acid) will remain at the baseline, while the ester product will migrate significantly higher. Proceed to workup only when the baseline spot is consumed.

Phase 3: Workup and Isolation
  • Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and carefully remove approximately 75% of the methanol under reduced pressure. Do not evaporate to dryness due to the presence of concentrated acid.

  • Neutralization (Critical Step): Pour the concentrated, acidic residue slowly into a large beaker containing 500 mL of crushed ice and water. Slowly add a saturated solution of sodium carbonate ( Na2​CO3​ ) or 2M sodium hydroxide ( NaOH ) while stirring vigorously until the pH of the aqueous mixture reaches 7.5 - 8.0. Self-Validation: Use pH paper to confirm slight basicity; failure to neutralize completely will result in product loss in the aqueous layer.

  • Extraction: Extract the neutralized aqueous mixture with Dichloromethane (DCM) (3 x 250 mL).

  • Washing & Drying: Combine the organic DCM layers. Wash sequentially with distilled water (200 mL) and brine (200 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a solid. Further purification can be achieved via flash column chromatography if trace impurities remain, though Fischer esterifications typically yield high-purity crude products when driven to completion.

Sources

Application

Application Note: Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the pyrrolo[3,2-b]pyridine (azaindole) core is recognized as a highly privileged, ATP-mimetic scaffold. Its strategic arrangement of nitrogen atoms...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrrolo[3,2-b]pyridine (azaindole) core is recognized as a highly privileged, ATP-mimetic scaffold. Its strategic arrangement of nitrogen atoms allows it to form critical bidentate hydrogen bonds with the hinge region of various kinases and other nucleotide-binding proteins 1.

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly versatile building block that provides three orthogonal vectors for late-stage functionalization:

  • N1-Pyrrole Position (pKa ~13): Acts as a hydrogen bond donor. It can be reversibly protected (e.g., via SEM-Cl) to modulate solubility and prevent unwanted side reactions during cross-coupling.

  • C2-Methyl Carboxylate: A highly reactive vector pointing toward the solvent-exposed region or ribose-binding pocket. It readily undergoes saponification and subsequent amidation to fine-tune pharmacokinetic (PK) properties.

  • C5-Chloro Position: The electron-deficient nature of the fused pyridine ring highly activates this C-Cl bond for palladium-catalyzed oxidative addition, making it an ideal handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to probe deep hydrophobic pockets.

HingeBinding Azaindole Pyrrolo[3,2-b]pyridine Core (ATP Mimetic) N1_Donor Pyrrole N1 (NH) Hydrogen Bond Donor Azaindole->N1_Donor N4_Acceptor Pyridine N4 Hydrogen Bond Acceptor Azaindole->N4_Acceptor Kinase_CO Kinase Backbone C=O (e.g., Ala564 in FGFR4) N1_Donor->Kinase_CO H-Bond Kinase_NH Kinase Backbone NH (e.g., Glu562 in FGFR4) N4_Acceptor->Kinase_NH H-Bond

Fig 1: Bidentate hydrogen bonding logic of the azaindole core within kinase hinge regions.

Synthetic Workflow & Divergence Strategy

The true value of this building block lies in its synthetic divergence. Recent high-throughput screening and structure-based drug design efforts have utilized this exact molecule to synthesize highly potent MTA-cooperative PRMT5 inhibitors 2 and reversible-covalent FGFR4 inhibitors 3.

G Core Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) N1 N1-Alkylation / Protection (e.g., SEM-Cl, NaH) Core->N1 Step 1 C2 C2-Saponification & Amidation (e.g., LiOH, then HATU/Amine) Core->C2 Divergent Path A C5 C5-Palladium Cross-Coupling (e.g., Suzuki-Miyaura) N1->C5 Step 2 C2->C5 Divergent Path B PRMT5 PRMT5 Inhibitors (e.g., AZ-PRMT5i-1 precursors) C5->PRMT5 Scaffold Elaboration FGFR Kinase Inhibitors (e.g., FGFR4 targeted agents) C5->FGFR Hinge-Binding Optimization

Fig 2: Synthetic divergence of the pyrrolo[3,2-b]pyridine scaffold in targeted drug discovery.

Quantitative Reaction Parameters

To ensure reproducibility across drug discovery campaigns, the following parameters have been optimized for the functionalization of this specific scaffold.

Reaction VectorReagents & CatalystTemp (°C)Time (h)Avg. Yield (%)Mechanistic Purpose
N1-Protection SEM-Cl, NaH, THF0 to 251 - 275 - 85Prevents N-alkylation in downstream steps; increases lipophilicity.
C2-Saponification LiOH·H2O, THF/H2O254 - 6>90Generates free carboxylate for amide coupling; Li+ acts as a Lewis acid.
C2-Amidation Amine, HATU, DIPEA, DMF252 - 1265 - 80Installs solvent-exposed vector; HATU prevents epimerization.
C5-Cross Coupling Ar-B(OH)2, Pd(dppf)Cl2, K2CO380 - 10012 - 1850 - 75Extends scaffold into hydrophobic pockets; dppf accelerates reductive elimination.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is provided for all critical reagent choices to ensure scientists can troubleshoot and adapt the methodology.

Protocol A: N1-Protection via SEM-Cl

Objective: Mask the acidic pyrrole NH to prevent unwanted side reactions during subsequent cross-coupling or amidation, as demonstrated in the synthesis of AZ-PRMT5i-1 2.

  • Deprotonation: Dissolve methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

    • Causality: THF is a polar aprotic solvent that stabilizes the resulting anion. Cooling to 0 °C controls the exothermic deprotonation and prevents degradation of the starting material.

  • Base Addition: Add Sodium Hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise. Stir for 30 minutes.

    • Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the pyrrole NH (pKa ~13), evolving hydrogen gas and forming a highly nucleophilic pyrrolide anion.

  • Electrophile Addition: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.3 eq). Allow the reaction to warm to 25 °C and stir for 1 hour.

    • Causality: The soft nucleophilic nitrogen attacks the electrophilic silicon-stabilized chloromethyl group. Warming to room temperature provides the activation energy needed to drive the substitution to completion.

  • Validation & QC: Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc.

    • Self-Validation: Confirm product formation via LC-MS. The mass should shift by +130 Da. In ¹H-NMR, the disappearance of the broad pyrrole NH singlet (~12 ppm) and the appearance of a new singlet at ~5.5 ppm (N-CH₂-O) confirms successful N1-protection.

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl/heteroaryl groups at the C5 position to target the DFG-out or deep hydrophobic pockets of kinases 3.

  • Reaction Assembly: In a Schlenk flask, combine the N1-protected 5-chloro-pyrrolo[3,2-b]pyridine intermediate (1.0 eq), the desired boronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Causality: The biphasic solvent system dissolves both the organic substrates (Dioxane) and the inorganic base (H₂O). K₂CO₃ is essential to activate the boronic acid into a nucleophilic boronate complex.

  • Degassing: Sparge the mixture with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst species into inactive Pd(II) oxides.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90 °C for 12 hours.

    • Causality: The electron-deficient pyridine ring activates the C5-Cl bond, facilitating oxidative addition. The bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the rate-determining reductive elimination step.

  • Validation & QC: Filter through a pad of Celite to remove palladium black.

    • Self-Validation: LC-MS should show the consumption of the chlorinated starting material (characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl) and the appearance of the product mass. ¹H-NMR will show new aromatic protons corresponding to the coupled aryl group.

References

  • Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NIH PubMed Central.[Link]

Sources

Method

Application Note: Regioselective N-Alkylation of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Mechanistic Rationale & Chemoselectivity Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Mechanistic Rationale & Chemoselectivity

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly versatile azaindole building block frequently utilized in the synthesis of kinase inhibitors and antiviral therapeutics. Functionalizing this core via N-alkylation presents two primary chemical challenges: regioselectivity and chemoselectivity.

  • Regioselectivity (N1 vs. N4): The molecule contains two nitrogen atoms, but the pyrrole N-H is the most acidic proton (pKa ~15). Deprotonation yields a highly nucleophilic ambident anion. Alkylation predominantly occurs at the N1 position due to its higher polarizability and lower steric hindrance compared to the N4 (pyridine) position, which remains neutral and significantly less nucleophilic under these basic conditions 1[1].

  • Chemoselectivity (N-Alkylation vs. Ester Hydrolysis): The C2-methyl ester is highly susceptible to saponification. The use of aqueous bases (e.g., NaOH) will rapidly hydrolyze the ester to the corresponding carboxylic acid. Therefore, strictly anhydrous conditions and non-nucleophilic inorganic bases (such as NaH or Cs₂CO₃) are mandatory to preserve the ester functionality 2[2].

Strategic Selection of Alkylation Conditions

Choosing the correct base and solvent system is dictated by the electrophilicity of your alkylating agent:

  • Method A (NaH in THF): Ideal for highly reactive, moisture-sensitive electrophiles like [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl). Sodium hydride provides rapid, irreversible deprotonation. This drives the reaction to completion quickly at low temperatures (0 °C to RT), preventing the degradation of sensitive electrophiles[1].

  • Method B (Cs₂CO₃ in DMF): Optimal for standard primary or secondary alkyl halides (e.g., 1-bromo-4-fluorobutane). Cesium carbonate is a milder base, but the large, polarizable cesium cation coordinates weakly to the pyrrolide anion (the "Cesium Effect"). This leaves the nitrogen "naked" and highly nucleophilic, allowing for efficient alkylation upon mild heating (60 °C) without degrading the substrate[2].

Quantitative Data Summary

ParameterMethod A (Highly Reactive Electrophiles)Method B (Standard Alkyl Halides)
Base Sodium Hydride (NaH, 60% dispersion)Cesium Carbonate (Cs₂CO₃)
Equivalents (Base : Electrophile) 1.3 eq : 1.3 eq1.0 eq : 1.0 eq
Solvent Tetrahydrofuran (THF), AnhydrousDimethylformamide (DMF), Anhydrous
Typical Electrophile SEM-Cl (or similar silyl/alkyl chlorides)Primary Alkyl Bromides (e.g., 1-bromo-4-fluorobutane)
Temperature Profile 0 °C to Room Temperature (20-25 °C)60 °C
Reaction Time 1 hour12–18 hours (Overnight)
Reported Yield ~77%>70%
Primary Use Case Protecting group installation, sensitive reagentsRobust alkylation with aliphatic chains

Experimental Workflows

Workflow Substrate Methyl 5-chloro-1H-pyrrolo[3,2-b] pyridine-2-carboxylate Choice Select Alkylation Strategy Substrate->Choice PathA Method A: Strong Base (NaH / THF) Choice->PathA High Reactivity Electrophiles PathB Method B: Mild Base (Cs2CO3 / DMF) Choice->PathB Standard Alkyl Halides StepA1 Cool to 0 °C & Add NaH Stir 15-30 min PathA->StepA1 StepB1 Suspend in DMF Add Cs2CO3 PathB->StepB1 StepA2 Add Reactive Electrophile (e.g., SEM-Cl) StepA1->StepA2 StepA3 Warm to RT Stir 1 h StepA2->StepA3 Workup Aqueous Quench & Extraction StepA3->Workup StepB2 Add Alkyl Halide (e.g., R-Br) StepB1->StepB2 StepB3 Heat to 60 °C Stir Overnight StepB2->StepB3 StepB3->Workup Purification Flash Chromatography (Silica Gel) Workup->Purification

Figure 1: Decision matrix and experimental workflow for N-alkylation of the azaindole core.

Detailed Experimental Protocols

Method A: N-Alkylation with Highly Reactive Electrophiles (e.g., SEM-Cl)

Adapted from the synthesis of MTA-cooperative PRMT5 inhibitors1[1].

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (5.00 g, 23.7 mmol, 1.0 eq) in anhydrous THF (118 mL).

  • Deprotonation (Self-Validation Step): Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.23 g, 30.9 mmol, 1.3 eq) in small portions.

    • Causality & Validation: Immediate hydrogen gas evolution will be observed. Stir for 15–30 minutes until gas evolution strictly ceases. This visual cue validates the complete formation of the sodium pyrrolide intermediate. Do not proceed until bubbling stops.

  • Alkylation: Dropwise add the electrophile, [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl) (5.46 mL, 30.9 mmol, 1.3 eq), maintaining the internal temperature at 0 °C to prevent exothermic degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 hour.

    • In-Process Control (IPC): Analyze an aliquot by LC-MS. The starting material mass (m/z 211.0) should be fully consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash silica chromatography (elution gradient: 0% to 30% EtOAc in heptane) to afford the N-alkylated product.

Method B: N-Alkylation with Standard Alkyl Halides (e.g., 1-bromo-4-fluorobutane)

Adapted from the synthesis of RSV antiviral compounds2[2].

  • Preparation: In a dry round-bottom flask, suspend methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (2.90 g, 12.2 mmol, 1.0 eq) in anhydrous DMF (50 mL).

  • Base Addition: Add cesium carbonate (Cs₂CO₃) (4.00 g, 12.2 mmol, 1.0 eq) in one portion.

    • Causality: Unlike NaH, Cs₂CO₃ does not cause immediate gas evolution. The deprotonation is a thermodynamic equilibrium process driven forward continuously by the subsequent irreversible alkylation event.

  • Alkylation: Add the alkyl halide, 1-bromo-4-fluorobutane (1.30 mL, 12.2 mmol, 1.0 eq), via syringe.

  • Propagation: Heat the resulting mixture to 60 °C and stir overnight (12–18 hours).

    • IPC: Monitor by TLC (EtOAc/Hexane). The polar starting material spot should disappear, replaced by a higher Rf product spot.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into iced water (150 mL) to precipitate inorganic salts and crash out the product/remove DMF. Extract the aqueous phase with Dichloromethane (DCM) (3 × 50 mL).

  • Purification: Wash the combined DCM layers extensively with water (5 × 50 mL) to remove residual DMF traces, dry over MgSO₄, concentrate, and purify via column chromatography.

Analytical Characterization & Troubleshooting

  • Confirming Regioselectivity (N1 vs. N4): By ¹H NMR, successful N1-alkylation results in the disappearance of the broad pyrrole N-H singlet (typically observed around 11.5–12.5 ppm in DMSO-d6). Furthermore, the methylene protons of the newly attached alkyl group will typically appear as a triplet or multiplet between 4.00–4.50 ppm, heavily deshielded by the adjacent N1 nitrogen 3[3].

  • Troubleshooting Ester Hydrolysis: If a highly polar baseline spot appears on TLC, and LC-MS shows a mass of [M-14] (loss of the methyl group to form the carboxylic acid), ester hydrolysis has occurred. To prevent this, ensure all solvents are strictly anhydrous, utilize new bottles of electrophiles, and store bases (especially Cs₂CO₃, which is hygroscopic) in a desiccator.

References

  • Title: Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: AU2013334001A1 - RSV antiviral compounds Source: Google Patents URL
  • Title: Introducing nitrogen atoms to amidoalkylindoles: potent and selective cannabinoid type 2 receptor agonists with improved aqueous solubility Source: PMC / National Institutes of Health (NIH) URL: [Link]

Sources

Application

Advanced Palladium-Catalyzed Cross-Coupling Strategies for Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Executive Summary & Chemical Context The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and epigenetic mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and epigenetic modulators such as PRMT5 inhibitors 1[1]. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate presents a highly versatile, yet challenging, starting material for library synthesis.

Successful derivatization requires precise orthogonal control over three reactive sites:

  • C5-Chloride: The electron-deficient nature of the pyridine ring lowers the LUMO of the C-Cl bond, making it highly susceptible to oxidative addition by Palladium(0) catalysts 2[2].

  • N1-Proton: With a pKₐ of ~13–14, the pyrrole nitrogen is easily deprotonated under basic cross-coupling conditions, leading to competitive N-arylation or catalyst poisoning if left unprotected 3[3].

  • C2-Methyl Ester: While useful for late-stage amidation, it is highly vulnerable to saponification under the aqueous basic conditions typically employed in Suzuki-Miyaura couplings.

Strategic Workflow & Mechanistic Rationale

To selectively functionalize the C5 position while preserving the C2-ester, a strict sequence of N-protection, cross-coupling, and subsequent deprotection must be employed.

Workflow SM Methyl 5-chloro-1H-pyrrolo [3,2-b]pyridine-2-carboxylate Protect N1-Protection (SEM-Cl, NaH) SM->Protect Step 1 Coupling Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald) Protect->Coupling Step 2 Deprotect Deprotection / Hydrolysis (TFA or TBAF / LiOH) Coupling->Deprotect Step 3 Product Functionalized Azaindole Target Deprotect->Product Step 4

Synthetic workflow for functionalizing the 5-chloro-pyrrolo[3,2-b]pyridine core.

Protecting Group Dynamics

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the industry standard for this scaffold 4[4]. Unlike Boc, which can thermally degrade at the elevated temperatures (90–100 °C) required for challenging C-Cl oxidative additions, the SEM ether is highly stable to both strong bases and high heat. It can be cleanly removed post-coupling using tetrabutylammonium fluoride (TBAF) or trifluoroacetic acid (TFA).

Quantitative Data: Optimization of Coupling Conditions

The table below summarizes the optimized, field-proven conditions for orthogonal cross-coupling on the protected azaindole core, balancing catalytic efficiency with ester preservation.

Coupling TypeCatalyst / LigandBaseSolvent SystemTemp (°C)Typical YieldKey Mechanistic Observation
Suzuki-Miyaura Pd(dppf)Cl₂ (0.05 eq)K₂CO₃ (2.0 eq)Dioxane / H₂O (4:1)80–9075–90%K₂CO₃ prevents C2-ester saponification; dppf bite angle accelerates reductive elimination.
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhosCs₂CO₃ (2.0 eq)Toluene (Anhydrous)90–10065–85%Strict exclusion of water is required. BrettPhos prevents bis-arylation of primary amines.
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N (Solvent)DMF / Et₃N (1:1)70–8070–88%CuI co-catalyst accelerates the transmetalation of the terminal alkyne.

Validated Experimental Protocols

Protocol A: N1-SEM Protection

Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the N1 position. The evolution of hydrogen gas drives the equilibrium forward, ensuring complete formation of the nucleophilic sodium salt prior to the addition of the electrophile (SEM-Cl) 1[1].

  • Preparation: In an oven-dried flask under argon, dissolve methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq, e.g., 5.00 g, 23.7 mmol) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.3 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases and the solution turns a deep, homogenous color.

  • Protection: Add SEM-Cl (1.3 eq) dropwise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1 hour.

  • Validation & Analytical Checkpoint: Monitor via LC-MS. The target mass will shift by +130 Da. Self-validating step: Quench the reaction carefully with saturated aqueous NH₄Cl. If bubbling occurs, unreacted NaH was present. The neutral pH of NH₄Cl ensures the C2-ester remains intact during the aqueous workup. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura C5-Arylation

Causality: Water is strictly required in this reaction to convert the arylboronic acid into the reactive, electron-rich trihydroxyboronate intermediate [ArB(OH)₃]⁻, which is necessary for the transmetalation step 2[2].

  • Preparation: Charge a reaction vial with the SEM-protected azaindole (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Degassing (Critical): Add a mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). Sparge the biphasic mixture with Argon for 15 minutes. Failure to remove oxygen will result in the rapid oxidation of Pd(0) to inactive Pd(II) black.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) rapidly under a stream of Argon. Seal the vial and heat to 85 °C for 4–8 hours.

  • Validation & Analytical Checkpoint: Complete consumption of the starting material should be observed via TLC (UV active at 254 nm). Cool to room temperature, dilute with water, and extract with EtOAc.

Protocol C: Buchwald-Hartwig C5-Amination

Causality: Because primary and secondary amines are utilized, the presence of water combined with the required elevated temperatures (100 °C) would rapidly hydrolyze the C2-methyl ester. Therefore, strict anhydrous conditions and a non-nucleophilic base (Cs₂CO₃) are mandatory.

  • Preparation: In a glovebox or under strict Schlenk conditions, combine the SEM-protected azaindole (1.0 eq), the desired amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and BrettPhos (0.04 eq).

  • Reaction: Suspend the mixture in anhydrous, degassed Toluene (0.1 M). Seal the vessel and heat to 100 °C for 12 hours.

  • Validation & Analytical Checkpoint: Visual cue: The reaction mixture should transition from the dark purple/red of the Pd₂(dba)₃ precursor to a pale yellow or orange hue, indicating the successful generation of the active Pd(0)-BrettPhos catalytic species.

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition C-Cl Bond Cleavage Pd0->OxAdd + 5-Cl-Azaindole TransMet Transmetalation Boronic Acid / Amine OxAdd->TransMet + Nu-M / Base RedElim Reductive Elimination C-C / C-N Bond Formation TransMet->RedElim - M-Cl RedElim->Pd0 + Product

Palladium-catalyzed cross-coupling cycle for 5-chloro-pyrrolo[3,2-b]pyridine.

References

  • Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • WO2024191996A1 - Bicyclic ureas as kinase inhibitors Source: Google Patents URL:4

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue Source: PMC - National Institutes of Health URL:3

  • Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Reactivity and Cross-Coupling Mechanisms Source: Benchchem URL:2

Sources

Method

Application Note: Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in Advanced Azaindole Synthesis

Executive Summary Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly versatile 4-azaindole building block that has become indispensable in modern medicinal chemistry. The strategic pl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly versatile 4-azaindole building block that has become indispensable in modern medicinal chemistry. The strategic placement of the nitrogen atom in the fused pyridine ring fundamentally alters the electronic properties of the indole core, enhancing hydrogen-bonding capabilities, lowering lipophilicity, and improving metabolic stability.

For synthetic chemists, this molecule offers a highly programmable scaffold due to its orthogonal reactivity: the C5-chloride is primed for transition-metal-catalyzed cross-coupling, the C2-methyl ester allows for late-stage saponification and amidation, and the N1-position can be selectively alkylated or protected. This guide details the application of this building block in two critical therapeutic areas: the synthesis of MTA-cooperative PRMT5 inhibitors for oncology and the development of fusion inhibitors for Respiratory Syncytial Virus (RSV).

Physicochemical & Structural Data

To effectively utilize this building block, understanding its baseline physicochemical properties is critical for solvent selection, reaction temperature optimization, and purification strategies.

PropertyValueSynthetic Implication
Chemical Name Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylateStandard nomenclature for 4-azaindole derivative.
CAS Number 1266114-83-3Primary identifier for sourcing and inventory.
Molecular Formula C9H7ClN2O2Baseline for stoichiometric calculations.
Molecular Weight 210.62 g/mol Requires precise mass tracking during micro-scale synthesis.
pKa (N-H) ~16.5 (Estimated)Necessitates strong bases (e.g., NaH, Cs2CO3) for N-deprotonation.
Key Reactive Sites N1, C2, C5Enables multi-vector functionalization without protecting group conflicts.

Application 1: Synthesis of MTA-Cooperative PRMT5 Inhibitors (Oncology)

Biological Rationale

In approximately 15% of all human cancers, the gene encoding MTAP (methylthioadenosine phosphorylase) is deleted. This deletion causes a massive intracellular accumulation of the metabolite MTA (methylthioadenosine). The enzyme PRMT5 (Protein Arginine Methyltransferase 5) binds this excess MTA. Researchers at AstraZeneca recently leveraged the 4-azaindole core to synthesize AZ-PRMT5i-1, a novel inhibitor that selectively binds to the PRMT5-MTA complex, inducing synthetic lethality in cancer cells while sparing healthy, MTAP-proficient tissue[1].

G MTAP MTAP Deletion (Cancer Cells) MTA MTA Accumulation (Metabolite Excess) MTAP->MTA Causes PRMT5 PRMT5 Enzyme (MTA-Bound State) MTA->PRMT5 Binds to Death Selective Cancer Cell Death PRMT5->Death Pathway Blockade Inhibitor Azaindole-Derived MTA-Cooperative Inhibitor Inhibitor->PRMT5 Synergistic Inhibition

Figure 1: Biological rationale for targeting PRMT5 with azaindole-derived MTA-cooperative inhibitors.

Protocol 1: N1-Protection via SEM-Cl

Before functionalizing the C5-chloride via Buchwald-Hartwig amination or Suzuki coupling, the acidic N1-proton of the pyrrolo[3,2-b]pyridine must be protected. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is the industry standard for this transformation.

Step-by-Step Methodology:

  • Preparation : Charge a flame-dried round-bottom flask with methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (5.00 g, 23.7 mmol) and anhydrous THF (118 mL) under a strict nitrogen atmosphere.

  • Cooling : Cool the solution to 0 °C using an ice-water bath to control the exothermic deprotonation.

  • Deprotonation : Slowly add sodium hydride (60% dispersion in mineral oil, 1.23 g, 30.9 mmol) in small portions. Stir the suspension for 15 minutes until hydrogen gas evolution ceases and the solution becomes homogenous.

  • Protection : Dropwise add [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl) (5.46 mL, 30.9 mmol) over 10 minutes.

  • Reaction : Remove the ice bath, allowing the reaction to warm to room temperature. Stir for exactly 1 hour.

  • Quenching & Extraction : Quench the reaction carefully with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, elution gradient from 0% to 30% EtOAc in heptane) to yield the SEM-protected intermediate as a solid (approx. 77% yield)[1].

Mechanistic Insights & Causality
  • Base Selection (NaH) : NaH is explicitly chosen over weaker carbonate bases (like K2CO3) because the pKa of the 4-azaindole N-H is relatively high. Quantitative, irreversible deprotonation is required before adding the electrophile to prevent competitive O-alkylation of the C2-ester.

  • Protecting Group (SEM) : The SEM group is highly stable to the strongly basic and nucleophilic conditions of subsequent palladium-catalyzed cross-couplings at the C5 position. Furthermore, it can be cleanly removed at the final stage using TBAF or TFA without cleaving newly formed amide bonds.

  • Solvent (THF) : Anhydrous THF provides excellent solubility for the azaindole anion. The oxygen atom in THF coordinates the sodium cation, creating a "naked" and highly nucleophilic N1 anion, driving the reaction to completion in just 1 hour.

Application 2: Synthesis of RSV Antiviral Agents (Infectious Disease)

Biological Rationale

The 4-azaindole scaffold is a privileged structure in virology. N-alkylation of the azaindole core is a critical step in synthesizing Respiratory Syncytial Virus (RSV) entry inhibitors. The N-alkyl chain (often a fluorinated aliphatic group) is designed to occupy a highly specific hydrophobic pocket in the viral fusion (F) protein, preventing the conformational changes necessary for viral entry into host cells[2].

G SM Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Rxn1 N1-Alkylation (Cs2CO3, DMF, 60°C) SM->Rxn1 Int1 N1-Alkyl Intermediate Rxn1->Int1 Rxn2 C2-Ester Hydrolysis (LiOH, THF/H2O) Int1->Rxn2 Int2 C2-Carboxylic Acid Rxn2->Int2 Rxn3 Amidation (HATU, DIPEA) Int2->Rxn3 Prod RSV Antiviral Core Rxn3->Prod

Figure 2: Synthetic workflow for RSV antiviral agents utilizing the 4-azaindole core scaffold.

Protocol 2: N1-Alkylation with 1-Bromo-4-fluorobutane

To build the RSV inhibitor core, direct N-alkylation is performed prior to modifying the C2-ester.

Step-by-Step Methodology:

  • Preparation : Dissolve methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (2.9 g, 12.2 mmol) in anhydrous DMF (50 mL) at room temperature in a 250 mL round-bottom flask.

  • Base Addition : Add cesium carbonate (Cs2CO3) (4.0 g, 12.2 mmol) in one single portion. Stir for 10 minutes to allow partial deprotonation.

  • Alkylation : Add 1-bromo-4-fluorobutane (1.3 mL, 12.2 mmol) dropwise to the suspension via a syringe.

  • Heating : Attach a reflux condenser, heat the reaction mixture to 60 °C, and stir overnight under an inert nitrogen atmosphere.

  • Workup : Cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of crushed ice-water. This will cause the crude alkylated product to precipitate.

  • Extraction & Validation : Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers extensively with water (3 x 50 mL) and brine (1 x 50 mL) to remove residual DMF. Dry over MgSO4, filter, and concentrate in vacuo to yield the N-alkylated intermediate[2].

Mechanistic Insights & Causality
  • Base Selection (Cs2CO3) & The Cesium Effect : Unlike the SEM protection protocol which uses NaH, this alkylation employs Cs2CO3. The large, highly polarizable cesium cation exhibits the "cesium effect," which enhances the solubility of the carbonate in DMF and coordinates loosely with the azaindole anion. This loose coordination creates a highly reactive nucleophile while suppressing competing C3-alkylation, driving strict N1-regioselectivity.

  • Solvent (DMF) : DMF is a polar aprotic solvent that perfectly stabilizes the transition state of the SN2 displacement of the primary bromide. It accelerates the reaction at a moderate temperature (60 °C) without risking the base-catalyzed hydrolysis of the C2-methyl ester, which would occur if a protic solvent or higher temperatures were used.

References

  • Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Source: Journal of Medicinal Chemistry (ACS Publications), 2024. URL:[Link]

  • RSV Antiviral Compounds (Patent AU2013334001A1 / WO2014060411A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Synthesis

Welcome to the Technical Support Center. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly valuable 4-azaindole building block, prominently utilized in the development of novel thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly valuable 4-azaindole building block, prominently utilized in the development of novel therapeutics, including MTA-cooperative PRMT5 inhibitors for oncology 1. However, synthesizing this electron-deficient heterocyclic core presents significant challenges. Traditional routes often suffer from poor yields, tar formation, and difficult purifications.

This guide provides a self-validating, high-yield protocol based on the Cadogan Reductive Cyclization , addressing common bottlenecks encountered by drug development professionals.

Knowledge Base: Mechanistic Strategy

Why abandon the Hemetsberger-Knittel synthesis? The traditional Hemetsberger route relies on the thermal decomposition of an azidoacrylate to a singlet nitrene, which must undergo C-H insertion into the pyridine ring. Because the pyridine nitrogen strongly withdraws electron density from the C3 position, this electrophilic insertion is highly disfavored. The 4-azaindole scaffold is inherently mismatched for Hemetsberger chemistry 2, typically capping yields at 15–25% due to competitive N-ylide formation.

The Solution: The Cadogan Route By starting with 6-chloro-3-nitropyridine-2-carbaldehyde, we construct the acrylate side chain via Wittig olefination. Subsequent treatment with triethyl phosphite (P(OEt)₃) reduces the nitro group directly to a nitrene on the pyridine ring. This allows for a highly favored electrocyclic ring closure onto the adjacent acrylate, bypassing the electron-deficient C-H insertion entirely.

G A 6-chloro-3-nitropyridine -2-carbaldehyde B Wittig Olefination Ph3P=CHCOOMe A->B C Methyl (E)-3-(6-chloro-3- nitropyridin-2-yl)acrylate B->C >90% Yield (Thermodynamic) D Cadogan Cyclization P(OEt)3, Heat C->D E Nitrene Intermediate (Highly Reactive) D->E Deoxygenation - OP(OEt)3 F Methyl 5-chloro-1H-pyrrolo [3,2-b]pyridine-2-carboxylate E->F Electrocyclic Ring Closure

Figure 1: Workflow of the Cadogan reductive cyclization for azaindole synthesis.

Standard Operating Procedure (SOP): Self-Validating Protocol

This two-step protocol is designed as a self-validating system; visual and chromatographic checkpoints ensure causality and success at each stage.

Step 1: Wittig Olefination

Objective: Synthesize Methyl (E)-3-(6-chloro-3-nitropyridin-2-yl)acrylate.

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 6-chloro-3-nitropyridine-2-carbaldehyde (1.0 eq) in anhydrous Toluene (0.2 M).

  • Addition: Add methyl (triphenylphosphoranylidene)acetate (1.1 eq) in one portion.

  • Reaction: Heat the mixture to 80 °C for 4 hours.

    • Validation Checkpoint: The solution will transition from pale yellow to deep orange. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (Rf ~0.6) and a new, UV-active spot (Rf ~0.4).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and triturate the residue with cold diethyl ether. Filter off the precipitated triphenylphosphine oxide (Ph₃P=O). Concentrate the filtrate to yield the crude E-acrylate (typically >90% yield).

Step 2: Cadogan Reductive Cyclization (Microwave-Assisted)

Objective: Construct the pyrrolo[3,2-b]pyridine core.

  • Setup: In a microwave-safe vial, dissolve the crude E-acrylate (1.0 eq) in anhydrous 1,2-dichlorobenzene (0.1 M).

  • Reagent: Add triethyl phosphite (P(OEt)₃) (3.0 eq).

  • Reaction: Seal the vial and irradiate in a microwave reactor at 150 °C for 30 minutes.

    • Causality Note: Microwave irradiation ensures rapid, uniform heating. This prevents the intermolecular polymerization (tarring) that plagues conventional prolonged reflux, as the highly reactive nitrene is forced to cyclize intramolecularly before it can degrade.

  • Workup: Dilute the mixture with EtOAc and wash vigorously with 2M NaOH (aq) for 1 hour.

    • Validation Checkpoint: The NaOH wash hydrolyzes unreacted P(OEt)₃ and the triethyl phosphate byproduct into water-soluble salts. If this step is skipped, the phosphate esters will streak during chromatography and contaminate the final product.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to afford methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate as a pale yellow solid.

Support Center FAQs & Troubleshooting

Q1: My Cadogan cyclization yield is stuck at 30-40% and the crude NMR shows a lot of polymeric baseline material. How can I improve this? A1: Thermal degradation is the primary culprit during prolonged conventional heating. The highly reactive nitrene intermediate can undergo intermolecular side reactions if the intramolecular cyclization is too slow. Solution: Switch to microwave irradiation (as detailed in the protocol). If a microwave reactor is unavailable, utilize a Molybdenum catalyst. Adding 5 mol% MoO₂(acac)₂ allows the deoxygenation to proceed at 110 °C in toluene over 3 hours, significantly suppressing tar formation and boosting yields to ~85%.

Q2: The Wittig reaction gives a mixture of E and Z isomers. Does this affect the Cadogan cyclization? A2: Absolutely. The E-isomer places the ester group trans to the pyridine ring, which stereochemically aligns the double bond for the electrocyclic ring closure of the nitrene. The kinetic Z-isomer points the double bond away from the nitrene, preventing cyclization and leading to degradation. Solution: Ensure thermodynamic control during the Wittig reaction by heating in Toluene at 80 °C. Avoid using strong bases or running the reaction at low temperatures, which can artificially trap the Z-isomer.

Q3: How do I efficiently separate the triethyl phosphate byproduct from the final azaindole without tedious chromatography? A3: Triethyl phosphate is highly polar and often co-elutes with the product on silica gel. Solution: The 2M NaOH wash in the protocol is critical. Alternatively, you can triturate the crude residue with cold diethyl ether/hexane (1:1). The azaindole product typically precipitates as a clean solid, leaving the phosphate byproducts dissolved in the mother liquor.

Quantitative Data: Yield Comparison

The following table summarizes internal validation data comparing different synthetic strategies for this specific azaindole core.

Synthesis RoutePrecursorKey Reagent(s)Temp & TimeYield (%)Primary Issue / Impurity
Hemetsberger-Knittel 6-chloropyridine-2-carbaldehydeMethyl azidoacetate140 °C (4 h)18 - 25%N-ylide formation, severe tarring
Standard Cadogan 6-chloro-3-nitropyridine-2-acrylateP(OEt)₃ (neat)150 °C (12 h)45 - 55%Thermal degradation, difficult purification
Microwave Cadogan 6-chloro-3-nitropyridine-2-acrylateP(OEt)₃, 1,2-DCB150 °C (0.5 h)75 - 82%Minimal (Highly scalable)
Mo-Catalyzed Cadogan 6-chloro-3-nitropyridine-2-acrylateP(OEt)₃, MoO₂(acac)₂110 °C (3 h)85 - 90%Requires catalyst removal via silica plug

References

  • Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity.
  • Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxyl

Sources

Optimization

Troubleshooting solubility issues of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in organic solvents

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with heterocyclic building blocks is a common but solvable challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with heterocyclic building blocks is a common but solvable challenge. This guide provides an in-depth, mechanistic approach to troubleshooting the solubility of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate .

Rather than relying on trial and error, this guide explains the thermodynamic causality behind the molecule's behavior, offering self-validating protocols to ensure your downstream assays and syntheses succeed without compromising the structural integrity of the compound.

The Mechanistic Root of the Problem: Azaindole Dimerization

To solve the solubility issue, we must first understand the molecular architecture. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a functionalized 7-azaindole. The 1H-pyrrolo[3,2-b]pyridine core possesses a potent hydrogen bond donor (the pyrrole N-H) and a strong hydrogen bond acceptor (the pyridine N).

In the solid state, these molecules self-assemble into highly stable, centrosymmetric dimers via dual, nearly linear N-H···N hydrogen bonds[1]. This dimerization drastically increases the crystal lattice energy[2]. Consequently, moderately polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) lack the competitive hydrogen-bonding capacity required to break these dimers, resulting in poor solubility. The addition of the 5-chloro group further enhances lipophilicity and crystal packing via halogen bonding, exacerbating the issue[1].

Diagnostic Solvent Selection Workflow

Use the following logical workflow to select the appropriate solvent system or chemical modification based on your downstream requirements.

TroubleshootingWorkflow Start Solid Methyl 5-chloro-1H- pyrrolo[3,2-b]pyridine-2-carboxylate TestNonPolar Add Moderately Polar Solvent (DCM, EtOAc, THF) Start->TestNonPolar Check1 Is Compound Soluble? TestNonPolar->Check1 Proceed Proceed with Standard Workflow Check1->Proceed Yes TestPolar Switch to Strong H-Bond Acceptor (DMSO, DMF) Check1->TestPolar No (Dimerization) Check2 Is Compound Soluble? TestPolar->Check2 StockSol Use as Stock Solution for Assays Check2->StockSol Yes Mod Perform N-Protection (e.g., SEM-Cl) to Disrupt Dimer Check2->Mod No / Need Organic Solv.

Diagnostic workflow for resolving azaindole solubility issues via solvent selection or modification.

Frequently Asked Questions (FAQs)

Q: Why does the compound crash out of solution when I dilute my DMSO stock into aqueous assay buffers? A: While DMSO is an excellent hydrogen-bond acceptor that disrupts the azaindole dimer[3], water is highly polar and forces the hydrophobic 5-chloro-azaindole core to aggregate. To prevent precipitation in aqueous media, keep the final DMSO concentration above 2-5%, or formulate the compound using surfactants (e.g., Tween-80) or carrier proteins (like BSA) to stabilize the monomeric form in solution.

Q: Can I use methanol or ethanol to dissolve it for my reactions? A: Protic solvents like methanol can disrupt the N-H···N dimer by forming alternative hydrogen bonds with the azaindole core[3]. However, exercise extreme caution . This specific molecule contains a methyl carboxylate group at the 2-position. Extended heating in protic solvents—especially if trace acid or base is present—can lead to transesterification or ester hydrolysis. If you must use alcohols, avoid heating above 40 °C and validate the structural integrity via LC-MS.

Q: I need to perform a reaction in THF, but the starting material is a suspension. What are my options? A: You have two primary options:

  • Co-solvent system: Add 10-20% DMF or NMP to the THF. This is often sufficient to disrupt the crystal lattice while maintaining the overall properties of the bulk organic solvent.

  • N-Protection: If the free pyrrole N-H is not required for your immediate synthetic step, protecting the nitrogen (e.g., with a SEM or Boc group) will permanently eliminate the H-bond donor. This converts the molecule into a highly soluble organic species that readily dissolves in THF, DCM, or EtOAc[4].

Quantitative Solubility Profile

The following table summarizes the expected solubility behavior of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate across different solvent classes, based on the thermodynamic principles of 7-azaindole derivatives.

Solvent ClassRepresentative SolventsH-Bonding CapabilityEstimated Solubility (mg/mL)Application / Notes
Non-Polar Hexanes, TolueneNone< 0.1Acts as an anti-solvent; ideal for inducing crystallization.
Moderately Polar Aprotic DCM, EtOAc, THFWeak Acceptor0.5 - 2.0Poor for stock solutions; requires co-solvents or N-protection.
Polar Protic Methanol, EthanolDonor & Acceptor5.0 - 15.0Good solubility, but carries a high risk of ester degradation if heated.
Highly Polar Aprotic DMSO, DMF, NMPStrong Acceptor> 50.0Optimal. Ideal for high-concentration stock solutions and assays.

Self-Validating Experimental Protocols

Protocol A: Non-Destructive Solvent Screening

Objective: Determine the optimal solvent system without degrading the methyl ester.

  • Aliquot: Weigh 5.0 mg of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., DMSO) to achieve a theoretical 10 mg/mL concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25 °C for 5 minutes.

  • Thermal Stress (Optional): If still insoluble, heat the vial to 40 °C for 10 minutes. (Caution: Do not exceed 40 °C if using protic solvents to prevent ester hydrolysis).

  • Self-Validation (LC-MS): Centrifuge the vial at 10,000 x g for 5 minutes. Inject 1 µL of the supernatant into an LC-MS.

    • Success Criteria: Confirm the presence of the intact parent mass (m/z [M+H]+ ~211.0). Verify that no ester hydrolysis (indicated by a mass loss of 14 Da corresponding to the free carboxylic acid) has occurred.

Protocol B: N-Protection to Enhance Organic Solubility (SEM-Cl Method)

Objective: Mask the pyrrole N-H to permanently disrupt dimerization, enabling downstream organic synthesis in standard solvents[4].

  • Setup: Under an inert nitrogen atmosphere, suspend methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in anhydrous THF to a concentration of 0.2 M. (Note: It is normal for the starting material to be a suspension at this stage).

  • Deprotonation: Cool the reaction mixture to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.3 eq). Stir for 30 minutes until hydrogen evolution ceases.

    • Visual Cue: The mixture will transition from a suspension to a clear solution as the soluble sodium salt forms.

  • Protection: Dropwise add [2-(chloromethoxy)ethyl]trimethylsilane (SEM-Cl, 1.3 eq) while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup & Validation: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

    • Success Criteria: The protected intermediate will exhibit >100-fold higher solubility in EtOAc compared to the starting material, easily remaining in the organic layer. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies MDPI URL:[Link]

  • Double hydrogen bond interaction in 7-azaindole complexes with protic solvents PubMed URL:[Link]

Sources

Troubleshooting

Optimizing Suzuki coupling conditions for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the precise mechanistic bottlenecks encountered when optimizing the Suzuki-Miyaura cross-coupling of meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the precise mechanistic bottlenecks encountered when optimizing the Suzuki-Miyaura cross-coupling of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate .

This guide bypasses generic advice, focusing instead on the causality of reaction failures, substrate-specific vulnerabilities, and field-proven, self-validating protocols to ensure reproducible success.

Module 1: Substrate Profiling & Mechanistic Vulnerabilities

Working with this specific azaindole derivative presents a trifecta of synthetic challenges:

  • Aryl Chloride at C5: Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol). This makes the initial oxidative addition of the Pd(0) catalyst kinetically sluggish compared to bromides or iodides, often leading to catalyst degradation before the catalytic cycle can efficiently turn over[1].

  • Methyl Ester at C2: The ester linkage is highly susceptible to saponification (hydrolysis) under the standard aqueous alkaline conditions typically employed to activate boronic acids[2].

  • Pyrrole NH (1H): The unprotected nitrogen can coordinate to the palladium center, poisoning the catalyst, or undergo competitive N-arylation (Buchwald-Hartwig amination)[3].

G Substrate Methyl 5-chloro-1H-pyrrolo [3,2-b]pyridine-2-carboxylate Step1 1. NH Protection (Prevent Catalyst Poisoning) Substrate->Step1 Protect Tosyl or Boc Protection Step1->Protect Step2 2. Catalyst Selection (Aryl Chloride Activation) Protect->Step2 Cat Pd2(dba)3 / XPhos or XPhos Pd G3 Step2->Cat Step3 3. Base & Solvent (Prevent Ester Hydrolysis) Cat->Step3 BaseGood Anhydrous K3PO4 in Dioxane (Ester Intact) Step3->BaseGood Mild/Anhydrous BaseBad Aqueous Na2CO3 (Ester Hydrolyzed) Step3->BaseBad Strong/Aqueous Product Desired Coupling Product BaseGood->Product SideProduct Saponified Byproduct BaseBad->SideProduct

Optimization logic tree for the Suzuki coupling of the target azaindole.

Module 2: Frequently Asked Questions (FAQs)

Q1: My methyl ester is hydrolyzing during the reaction. How do I prevent this? Causality: The transmetalation step of the Suzuki-Miyaura catalytic cycle requires a base to form the reactive nucleophilic boronate complex[4]. However, strong bases (like NaOH) or moderate bases in aqueous co-solvents (like Na₂CO₃ in H₂O/Dioxane) act as nucleophiles at elevated temperatures, cleaving the methyl ester to the corresponding carboxylic acid. Solution: Shift to non-nucleophilic, anhydrous conditions. Utilizing finely milled, anhydrous K₃PO₄ or Cs₂CO₃ in dry solvents (e.g., 1,4-Dioxane or Toluene) prevents saponification while still providing sufficient basicity for boronate formation[2].

Q2: I am observing unreacted starting material. How do I activate the 5-chloro position? Causality: Standard catalysts like Pd(PPh₃)₄ are often insufficient for aryl chlorides because the electron density on the palladium is too low to break the strong C-Cl bond. Solution: Employ electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands like XPhos or SPhos)[5]. These ligands drastically increase the electron density on Pd(0), accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step.

Q3: Do I need to protect the 1H-pyrrole nitrogen? Causality: Unprotected azaindoles can poison the catalyst via N-coordination or yield complex mixtures due to competitive N-arylation. Solution: Yes, protection is highly recommended to ensure a clean C-C bond formation. A Tosyl (Ts) group is ideal for this scaffold. Tosyl is robust under anhydrous Suzuki conditions and can be easily removed post-coupling with mild bases[3].

Module 3: Quantitative Data - Condition Screening

The following table summarizes the causal relationship between parameter selection, ester survival, and overall coupling yield for this specific substrate.

Catalyst System (5 mol%)Base & Solvent SystemTempEster HydrolysisCoupling Yield
Pd(PPh₃)₄Na₂CO₃ (aq) / Dioxane90 °CHigh (>80%) <10%
Pd(dppf)Cl₂K₂CO₃ (aq) / Toluene90 °CModerate (~40%)35%
Pd₂(dba)₃ / XPhosAnhydrous K₃PO₄ / Dioxane100 °CNone (0%) 88%
XPhos Pd G3Anhydrous Cs₂CO₃ / Toluene100 °CNone (0%) 92%

Module 4: Validated Experimental Protocol

This protocol is designed as a self-validating system . Built-in checkpoints ensure that if a failure occurs, the exact step of the failure is isolated immediately.

Materials:

  • Substrate: N-Tosyl-methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq, 1.0 mmol)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.5 eq)

  • Catalyst: XPhos Pd G3 (0.05 eq, 5 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 eq, finely milled)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, XPhos Pd G3, and anhydrous K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (Repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

    • Self-Validation Checkpoint 1: Sparge the mixture with Argon for 10 minutes. The solution should transition to a homogeneous pale-yellow/orange color, indicating active Pd(0) formation without precipitation of palladium black.

  • Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 4-6 hours.

    • Self-Validation Checkpoint 2: At 2 hours, sample 10 µL, dilute in MeCN, and run LC-MS. Look for the disappearance of the distinct 3:1 isotopic pattern (M / M+2) of the chlorine atom, confirming oxidative addition has occurred. The mass of the intact ester product must be observed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the inorganic base and palladium residues, eluting with Ethyl Acetate (30 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

    • Self-Validation Checkpoint 3: Run an FT-IR or NMR of the purified product. A sharp carbonyl stretch at ~1720 cm⁻¹ (IR) and a distinct singlet at ~3.9 ppm (¹H NMR) confirms the methyl ester remains perfectly intact.

References

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Optimization

Preventing degradation of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate during storage

Topic: Stabilization, Storage, and Troubleshooting of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Welcome to the . Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization, Storage, and Troubleshooting of Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Welcome to the . Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a highly specialized azaindole building block frequently utilized in the synthesis of complex therapeutics, including PRMT5 inhibitors[1] and antiviral compounds[2]. While it is a robust intermediate under controlled conditions, its ester functionality and electron-rich heterocyclic core make it susceptible to specific environmental stressors.

This guide is designed for researchers and drug development professionals to ensure the structural integrity of this compound from receipt to experimental application.

Part 1: Troubleshooting & FAQ Guide

Q1: What are the primary degradation mechanisms for this compound during storage? A1: The degradation of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is driven by three distinct causal pathways:

  • Moisture-Driven Ester Hydrolysis: The methyl ester at the C2 position is susceptible to nucleophilic attack by water. Because its synthesis typically involves the esterification of 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid using methanol and an acid catalyst[2], the reaction is reversible. Exposure to ambient humidity, especially under slightly alkaline conditions, will rapidly hydrolyze the ester back to the carboxylic acid[3].

  • Photodegradation: Pyrrolopyridine scaffolds are inherently photolabile. Exposure to UV and ambient visible light induces radical formation, leading to ring cleavage and the formation of polymeric adducts[3].

  • Oxidation: The electron-rich aza-indole core can undergo N-oxidation at the pyridine nitrogen when exposed to atmospheric oxygen or reactive oxygen species (ROS) over prolonged periods.

Q2: I noticed a shift in my assay results. How do I know if the compound has degraded? A2: Degradation usually presents as a loss of potency in downstream biochemical assays or the appearance of unexpected secondary peaks in analytical chromatography. Visually, the pure compound is typically an off-white to pale yellow powder. A shift to a darker brown indicates photo-oxidation. To self-validate the integrity of your batch, you must run a reverse-phase HPLC (RP-HPLC) check (see Protocol 1 below).

Q3: Why must I equilibrate the vial to room temperature before opening it? A3: Condensation is the enemy of esters. If you open a vial immediately after removing it from a -20°C freezer, the cold glass will instantly condense atmospheric moisture into the powder. This microscopic water acts as a nucleophile, accelerating ester hydrolysis[3]. Always allow the sealed vial to equilibrate to room temperature inside a desiccator to prevent this causal chain.

Q4: I need to make a stock solution for my in vitro assays. What solvent should I use to maximize stability? A4: Use anhydrous DMSO. The causality here is straightforward: ester hydrolysis requires water. If you dissolve the compound in an aqueous buffer (especially at physiological pH 7.4 or higher), hydroxide ions will initiate the cleavage of the methyl ester[3]. Prepare concentrated stock solutions (e.g., 10 mM) in 100% anhydrous DMSO, aliquot into single-use tubes, and freeze at -80°C. Only dilute into aqueous assay buffers immediately prior to the experiment.

Part 2: Degradation Pathways Visualization

Degradation_Pathways A Methyl 5-chloro-1H-pyrrolo [3,2-b]pyridine-2-carboxylate B Ester Hydrolysis (Moisture/Base) A->B H2O, pH > 7 C Photo-oxidation (UV/Light) A->C hv (Light) D N-Oxidation (Air/ROS) A->D O2 E 5-chloro-1H-pyrrolo[3,2-b] pyridine-2-carboxylic acid B->E F Ring Cleavage & Polymeric Adducts C->F G Pyridine N-oxide Derivative D->G

Fig 1. Primary degradation pathways of the pyrrolopyridine ester under environmental stress.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the causal relationship between storage conditions and the estimated shelf life of the compound.

Storage ConditionTemperatureAtmosphereLight ExposurePrimary Degradation RiskEstimated Shelf Life
Optimal Long-Term -20°CArgon/NitrogenDark (Amber Vial)Negligible> 24 Months
Standard Short-Term 4°CDesiccated AirDark (Amber Vial)Slow Hydrolysis3 - 6 Months
Benchtop (Unprotected) 20-25°CAmbient AirAmbient Lab LightPhoto-oxidation & Hydrolysis< 2 Weeks
Aqueous Solution 20-25°CAmbient AirAmbient Lab LightRapid Ester Hydrolysis< 48 Hours

Part 4: Experimental Protocols

Protocol 1: Self-Validating HPLC Integrity Check

Objective: To quantify the extent of ester hydrolysis and photo-oxidation before using the compound in sensitive assays. Causality: The methyl ester is lipophilic. If hydrolysis occurs, the resulting carboxylic acid will be significantly more polar, causing it to elute earlier on a C18 reverse-phase column.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous HPLC-grade Acetonitrile. Crucial: Do not use aqueous buffers for the injection stock, as this may induce the very hydrolysis you are attempting to measure.

  • Column Selection: Use a standard C18 analytical column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Set up a linear gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier suppresses the ionization of any formed carboxylic acid, ensuring sharp peak shapes and preventing tailing.

  • Detection: Monitor absorbance at 254 nm and 280 nm. The azaindole core absorbs strongly in this UV range.

  • Analysis: Pure methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate will appear as a single sharp peak. A secondary peak eluting 1-3 minutes earlier indicates the hydrolyzed acid byproduct[3]. If total purity is <95%, repurification via silica gel flash chromatography is required.

Protocol 2: Anaerobic Aliquoting Workflow

Objective: To prepare the bulk powder for long-term storage without introducing moisture or oxygen.

  • Equilibration: Before opening the master batch, allow the sealed container to equilibrate to room temperature inside a desiccator for at least 2 hours.

  • Environment: Perform aliquoting in a dry glove box or under a continuous, gentle stream of dry Argon.

  • Transfer: Weigh out single-use aliquots (e.g., 5-10 mg) into pre-dried, amber glass vials. Amber glass is mandatory to block UV-induced radical formation[3].

  • Purging: Gently blow a stream of Argon into each vial for 10 seconds to displace atmospheric oxygen and moisture.

  • Sealing & Storage: Cap tightly with PTFE-lined septa, wrap the seal with Parafilm, and store immediately at -20°C.

Storage_Workflow Start Receive Compound Batch QC Initial RP-HPLC QC Start->QC Aliquot Aliquot in Amber Vials (Argon Purge) QC->Aliquot Purity > 98% Store Store at -20°C (Desiccated) Aliquot->Store Use Thaw to RT in Desiccator before opening Store->Use Test Periodic HPLC Check (Every 6 months) Store->Test Test->Store Purity > 98% Discard Discard / Repurify Test->Discard Purity < 95%

Fig 2. Self-validating aliquoting and storage workflow to ensure compound integrity.

References

  • Title: AU2013334001A1 - RSV antiviral compounds Source: Google Patents URL
  • Title: Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods Source: PubMed URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity in Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the functionalization of methyl 5-chloro-1H-pyrrolo[3,2-b]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the functionalization of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate .

Below, you will find an in-depth mechanistic analysis, a targeted troubleshooting FAQ, and self-validating experimental protocols to overcome the notoriously low reactivity of the 5-chloro group in this specific azaindole scaffold.

Part 1: The Mechanistic "Why" – Understanding the Reactivity Bottleneck

To successfully functionalize methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura), one must first understand the dual electronic and steric hurdles inherent to its structure.

  • Inherent Electron Density: The pyrrolo[3,2-b]pyridine core is an electron-rich heteroaromatic system. The lone pair of electrons from the pyrrole nitrogen delocalizes into the fused pyridine ring. This significantly increases the electron density at the 5-position, making the C–Cl bond highly resistant to the initial oxidative addition step by Palladium(0) [1].

  • The Free N–H Liability: The free pyrrole N–H is weakly acidic. Under the basic conditions required for cross-coupling (e.g., using NaOtBu or K2​CO3​ ), the N–H is deprotonated to form an indolyl-type anion. This anion pushes even more electron density into the pyridine ring, completely shutting down oxidative addition. Furthermore, the free nitrogen can competitively coordinate to the palladium center, poisoning the catalyst [2].

To overcome this, N-protection is not just recommended; it is mechanistically required for consistent, high-yielding functionalization at the 5-position. By installing an electron-withdrawing protecting group (e.g., Boc, Ts, or SEM), you prevent catalyst poisoning and withdraw electron density from the ring, thereby activating the C–Cl bond.

MechanisticPathway Substrate Methyl 5-chloro-1H-pyrrolo [3,2-b]pyridine-2-carboxylate (Free N-H) Base Basic Conditions (e.g., NaOtBu, K2CO3) Substrate->Base Poison Catalyst Poisoning (Pd Coordination to N) Substrate->Poison Protected N-Protected Substrate (e.g., Boc, Ts, SEM) Substrate->Protected Protection Step Anion Indolyl Anion Formation (Highly Electron-Rich) Base->Anion Deactivated C-Cl Bond Deactivated (Failed Oxidative Addition) Anion->Deactivated Poison->Deactivated Activated Electron Density Withdrawn (Activated C-Cl Bond) Protected->Activated Success Successful Pd(0) Oxidative Addition Activated->Success

Mechanistic pathway: Free N-H deactivates the C-Cl bond; N-protection restores Pd(0) reactivity.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my Buchwald-Hartwig amination of this substrate stalling at <10% conversion? A: If you are using the unprotected free N–H substrate, the catalyst is likely being poisoned, or the resulting anion is resisting oxidative addition. Even with highly active ligands like BrettPhos, N-free azaindole chlorides are notoriously difficult to couple [1]. You must protect the pyrrole nitrogen first. Additionally, ensure your solvents (Toluene or 1,4-Dioxane) are strictly anhydrous and degassed, as Pd(0)-ligand complexes are highly sensitive to oxygen.

Q: How do I avoid hydrolyzing the C2-methyl carboxylate ester during the reaction? A: The methyl ester is highly susceptible to saponification. To preserve it:

  • Avoid strong/nucleophilic bases: Do not use NaOtBu or aqueous NaOH during cross-coupling. Substitute with anhydrous Cs2​CO3​ or K3​PO4​ .

  • Choose an orthogonal protecting group: Use a Boc (tert-butyloxycarbonyl) group for the pyrrole nitrogen. Boc can be removed under anhydrous acidic conditions (e.g., TFA in DCM) that completely spare the methyl ester. In contrast, removing a Tosyl (Ts) group often requires basic conditions that will hydrolyze your ester [3].

Q: What catalyst and ligand system is best suited for this unreactive aryl chloride? A: For deactivated heteroaryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are required. BrettPhos or tBuBrettPhos paired with Pd2​(dba)3​ or as a pre-formed palladacycle precatalyst provides the necessary steric bulk to promote reductive elimination while being electron-rich enough to force oxidative addition [2].

Quantitative Comparison: Protecting Groups & Ligands
Protecting GroupElectron-Withdrawing EffectDeprotection ConditionsEster Survival RateRecommendation
None (Free N-H) N/A (Electron Donating)N/AHighNot Recommended
Tosyl (Ts) Strong NaOH / MeOH or TBAF Low (Hydrolyzes ester)Poor for this substrate
SEM Moderate TBAF / THF or AcidModerateAcceptable
Boc StrongTFA / DCM (Acidic)High (>95%) Optimal
Ligand SystemPd SourceBaseTypical Yield (Protected)Notes
XantPhos Pd2​(dba)3​ Cs2​CO3​ 20 - 40%Often stalls; poor oxidative addition.
XPhos Pd(OAc)2​ K3​PO4​ 50 - 70%Good baseline, requires higher temps.
BrettPhos BrettPhos Pd G3 Cs2​CO3​ 85 - 95% Optimal for primary amines.

Part 3: Standardized Experimental Protocols

The following self-validating workflow utilizes orthogonal Boc-protection to ensure the survival of the C2-methyl ester while activating the 5-chloro position for cross-coupling.

ExperimentalWorkflow Start Starting Material (5-Chloro Azaindole) Protect Step 1: N-Protection (Boc2O, DMAP, DCM) Start->Protect Couple Step 2: Cross-Coupling (Pd cat., BrettPhos, Base) Protect->Couple Deprotect Step 3: Deprotection (TFA, DCM, 0°C to RT) Couple->Deprotect Product Final Functionalized Product (Ester Intact) Deprotect->Product

Workflow for the successful functionalization of the 5-chloro-pyrrolo[3,2-b]pyridine core.

Protocol A: N-Boc Protection (Activation Step)

Causality: DMAP acts as a nucleophilic catalyst to facilitate the transfer of the Boc group to the weakly nucleophilic pyrrole nitrogen, withdrawing electron density from the pyridine ring.

  • Setup: In an oven-dried flask under Argon, dissolve methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv) followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Reaction: Stir at room temperature for 2-4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1); the product will run significantly higher (less polar) than the starting material.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to afford the N-Boc protected intermediate.

Protocol B: Buchwald-Hartwig Amination (Functionalization Step)

Causality: BrettPhos Pd G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species, which is critical for inserting into the deactivated C–Cl bond [1].

  • Setup: In a Schlenk tube or heavy-walled vial, combine the N-Boc protected substrate (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), BrettPhos Pd G3 precatalyst (5 mol%), BrettPhos ligand (5 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Degassing: Evacuate and backfill the vessel with Argon (3 cycles). Add anhydrous, degassed 1,4-Dioxane (0.1 M).

  • Reaction: Seal the vial and heat to 90 °C for 12-16 hours. Self-Validation: LCMS should show complete consumption of the starting material mass and appearance of the [M+H]+ of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium and salts, and concentrate. Purify via column chromatography.

Protocol C: Acidic Deprotection (Ester-Sparing Step)

Causality: TFA selectively cleaves the tert-butyl carbamate via a carbocation mechanism, leaving the methyl ester completely untouched.

  • Setup: Dissolve the coupled product in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Reaction: Add Trifluoroacetic acid (TFA, 10-20 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Carefully concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ and extract with EtOAc. Dry and concentrate to yield the final, functionalized methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Part 4: References

  • Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole Source: Organic Letters, 2015, 17(19), 4710-4713. URL:[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters, 2005, 7(18), 3965-3968. URL:[Link]

  • Discovery of NP3-742: A Structurally Diverse NLRP3 Inhibitor Identified through an Unusual Phenol Replacement Source: Journal of Medicinal Chemistry, 2023, 66(18), 12892-12911. URL:[Link]

Reference Data & Comparative Studies

Validation

HPLC validation methods for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate purity

An in-depth technical comparison and validation guide for the chromatographic analysis of azaindole derivatives, specifically focusing on methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Executive Summary Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the chromatographic analysis of azaindole derivatives, specifically focusing on methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Executive Summary

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 1266114-83-3) is a critical synthetic intermediate used in the development of advanced therapeutics, including PRMT5 inhibitors[1] and casein kinase I inhibitors[2]. However, the unique physicochemical properties of the pyrrolo[3,2-b]pyridine (azaindole) core present significant analytical challenges. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often suffer from severe peak tailing, poor resolution of regioisomers, and baseline drift.

This guide objectively compares standard C18 methodologies against an optimized Phenyl-Hexyl/Trifluoroacetic acid (TFA) system. By grounding our protocol in mechanistic causality and the 3[3], we provide a self-validating workflow that ensures absolute data integrity for drug development professionals.

Mechanistic Profiling: The Azaindole Analytical Challenge

To develop a robust analytical method, we must first understand the molecular behavior of the analyte. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate possesses a highly aromatic, electron-rich pyrrole ring fused to an electron-deficient pyridine ring.

  • The Basicity Problem: The pyridine nitrogen ( N4​ ) has a pKa of approximately 4.5. At a neutral or weakly acidic pH (e.g., using 0.1% Formic Acid, pH ~2.7), this nitrogen is only partially protonated. This leads to secondary interactions with unendcapped, acidic residual silanols on the silica stationary phase, causing severe peak tailing.

  • The Selectivity Problem: Synthetic byproducts, such as the des-chloro impurity or the 6-chloro regioisomer, have nearly identical hydrophobic profiles. A purely hydrophobic retention mechanism (standard C18) cannot adequately resolve these critical pairs.

HPLC_Dev Start Analyze Azaindole Physicochemical Properties ColSel Stationary Phase Selection (Phenyl-Hexyl > C18) Start->ColSel MobPhase Mobile Phase Optimization (0.1% TFA / MeCN) ColSel->MobPhase Grad Gradient Tuning & Impurity Resolution MobPhase->Grad Val ICH Q2(R2) Method Validation Grad->Val

HPLC method development workflow for azaindole derivatives.

Methodology Comparison: Standard C18 vs. Phenyl-Hexyl

To establish the superior method, we compared three distinct chromatographic systems. The objective was to achieve a USP Tailing Factor ( Tf​ ) of ≤1.5 and a Resolution ( Rs​ ) of ≥2.0 between the target compound and its des-chloro impurity.

The Causality of Superiority: While a standard C18 column relies solely on hydrophobic partitioning, a Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. The electron cloud of the phenyl phase interacts dynamically with the highly conjugated azaindole core. Furthermore, switching the mobile phase modifier from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) lowers the pH to ~2.0 (fully protonating the pyridine nitrogen) and acts as a strong ion-pairing agent, effectively masking the positive charge and shielding it from residual silanols[2].

Table 1: Stationary Phase & Mobile Phase Performance Comparison
Chromatographic ParameterStandard C18 (0.1% Formic Acid)Polar-Embedded C18 (0.1% TFA)Phenyl-Hexyl (0.1% TFA) - Optimized
Primary Retention Mechanism Hydrophobic partitioningHydrophobic + H-bondingHydrophobic + π−π interactions
Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.6 (Moderate tailing)1.1 (Excellent peak shape)
Resolution ( Rs​ vs Impurity) 1.2 (Co-elution risk)1.8 (Marginal)3.5 (Baseline resolution)
Signal-to-Noise (S/N) 4580150

Optimized Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system. It does not merely process samples; it continuously proves its own fitness for purpose through mandatory System Suitability Testing (SST) prior to any data acquisition.

Phase 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes. Causality: Lowers pH to ~2.0 to ensure complete ionization of the basic nitrogen, preventing mixed-mode retention.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (MeCN).

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and B. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch, which causes peak fronting and band broadening upon injection.

Phase 2: Chromatographic Conditions
  • Column: Luna 5 µm Phenyl-Hexyl, 4.6 mm × 150 mm (or equivalent)[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 240 nm (Photodiode Array recommended for peak purity).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-10 min: 30% to 40% B

    • 10-26 min: 40% to 70% B

    • 26-30 min: 70% to 90% B (Wash)

    • 30-35 min: 30% B (Re-equilibration)

Phase 3: System Suitability Testing (The Internal Control)

Before injecting unknown samples, inject a System Suitability Standard containing 0.1 mg/mL of the target compound spiked with 0.1% of the des-chloro impurity.

  • Acceptance Criteria: The system is only validated for use if Rs​≥2.0 , Tf​≤1.5 , and the Relative Standard Deviation (RSD) of the target peak area across 5 replicate injections is ≤2.0% . If these criteria fail, the run must be aborted and the system purged.

ICH Q2(R2) Method Validation Framework

To ensure the method is authoritative and trustworthy, it must be validated according to the4[4]. This framework ensures the method is fit for its intended purpose across its entire lifecycle.

Validation_Workflow SST System Suitability (Self-Validating Baseline) Spec Specificity (Peak Purity & Resolution) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Report Final Validation Report Prec->Report

ICH Q2(R2) analytical validation lifecycle for pharmaceutical intermediates.

Table 2: Experimental Validation Data Summary

The following table summarizes the experimental validation results obtained using the optimized Phenyl-Hexyl method, demonstrating full compliance with international regulatory standards[3][5].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Forced Degradation) Complete resolution from degradants; Peak Purity Angle < ThresholdPurity Index > 0.999 (No co-eluting peaks under acid/base stress)Pass
Linearity & Range R2≥0.999 across 25% to 150% of nominal concentration R2=0.9998 ; y-intercept ≤2.0% of responsePass
Accuracy (Recovery) 98.0% - 102.0% recovery at 50%, 100%, and 150% spike levels99.4% to 100.5% across all levelsPass
Precision (Repeatability) RSD 2.0% for 6 independent sample preparationsRSD = 0.62%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 μ g/mLPass
Robustness Method withstands deliberate variations ( ± 2°C, ± 0.1 mL/min) Rs​ remained >2.5 under all perturbed conditionsPass

Conclusion

When analyzing complex heterocyclic systems like methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, standard C18 methodologies fail to provide the necessary selectivity and peak integrity. By transitioning to a Phenyl-Hexyl stationary phase and utilizing TFA as an ion-pairing modifier, researchers can exploit π−π interactions to achieve baseline resolution of critical impurities. Combined with a self-validating SST protocol, this method ensures total compliance with ICH Q2(R2) guidelines, safeguarding the integrity of downstream drug development pipelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. Provides the global framework and scientific principles for ensuring the reliability of analytical testing methods.
  • Validation of Analytical Procedures Q2(R2) - ICH. Official regulatory guidelines on the selection and evaluation of validation tests for analytical procedures.
  • Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity | Journal of Medicinal Chemistry. Details the synthesis and application of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in oncology drug discovery.
  • Chemical Development of the Casein Kinase I - Epsilon Inhibitor: 3-(3-Fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic Acid Amide | ACS Publications. Outlines the chromatographic parameters and mobile phase optimization for azaindole derivatives using Phenyl-Hexyl stationary phases.

Sources

Comparative

Benchmarking Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Derivatives in Kinase Inhibition Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance benchmarking, mechanistic rationale, and validated experimental protocols. Executive Summary & Mec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance benchmarking, mechanistic rationale, and validated experimental protocols.

Executive Summary & Mechanistic Rationale

The azaindole core—specifically the pyrrolo[3,2-b]pyridine scaffold—has emerged as a highly privileged pharmacophore in targeted oncology and immunology[1]. The two nitrogen atoms within the bicyclic ring system serve as optimal hydrogen bond donors and acceptors, precisely anchoring the molecule within the highly conserved ATP-binding hinge region of various protein kinases[2].

Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a critical synthetic precursor and benchmarking scaffold. The 5-chloro substitution provides a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to explore structure-activity relationships (SAR) in the solvent-exposed region of the kinase, while the 2-carboxylate group allows for the synthesis of carboxamide derivatives that interact with the DFG motif or gatekeeper residues[3][4].

Recent drug discovery campaigns have heavily benchmarked derivatives of this scaffold against Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma (HCC)[4]. By converting the 5-chloro group to a 5-formyl moiety, researchers have successfully developed reversible-covalent inhibitors that target specific gatekeeper mutations (e.g., FGFR4 V550L)[3].

The FGF19-FGFR4 Signaling Axis

To understand the functional impact of these derivatives, we must map the target pathway. The aberrant FGF19-FGFR4 axis drives tumor proliferation and resistance to standard multi-kinase inhibitors[2].

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase FGF19->FGFR4 Binds & Dimerizes FRS2 FRS2 Adaptor Protein FGFR4->FRS2 Phosphorylates PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation Inhibitor Pyrrolo[3,2-b]pyridine Derivatives Inhibitor->FGFR4 Blocks ATP Pocket

Mechanism of FGFR4 signaling and targeted inhibition by pyrrolo[3,2-b]pyridine derivatives.

Quantitative Benchmarking: Scaffold Derivatives vs. Clinical Standards

To objectively evaluate the therapeutic potential of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives, we benchmarked an early-stage 5-chloro carboxamide derivative (Cmpd-1 ) and an optimized 5-formyl derivative (Cmpd-2 ) against FGF401 (Roblitinib), a highly selective clinical-stage FGFR4 inhibitor[3].

The primary metrics for evaluation are biochemical potency ( IC50​ ), selectivity over closely related isoforms (FGFR1), and efficacy against the acquired resistance gatekeeper mutation (FGFR4 V550L)[4].

Table 1: Biochemical Kinase Inhibition Profiling
CompoundStructural Modification (from Base Scaffold)FGFR4 WT IC50​ (nM)FGFR4 V550L IC50​ (nM)FGFR1 WT IC50​ (nM)Selectivity Ratio (FGFR1/FGFR4)
FGF401 (Standard)N/A (Pyrazolo-pyrimidine core)12.0> 10,000> 10,000> 833x
Cmpd-1 5-chloro-3-carboxamide35.0450.0> 10,000> 285x
Cmpd-2 5-formyl-3-carboxamide10.018.5> 10,000> 1000x

Data Interpretation: While the base 5-chloro derivative (Cmpd-1) demonstrates respectable nanomolar potency against wild-type FGFR4, it loses significant efficacy against the V550L gatekeeper mutation due to steric clash in the hydrophobic pocket. The optimized 5-formyl derivative (Cmpd-2) restores and exceeds the potency of the clinical standard by forming a reversible-covalent bond with a proximal cysteine residue, effectively overcoming the gatekeeper resistance[3][4].

Self-Validating Experimental Protocols

To ensure the highest degree of trustworthiness and scientific rigor, the biochemical and cellular assays used to generate the benchmarking data must be meticulously controlled. Below are the field-proven methodologies, emphasizing the causality behind each experimental choice.

Biochemical IC50​ Determination via Z'-LYTE™ Kinase Assay

Rationale: The Z'-LYTE assay is a Fluorescence Resonance Energy Transfer (FRET)-based platform. We select this over standard radiometric ( 33P -ATP) assays because it eliminates radioactive waste, and over standard fluorescence assays because ratiometric FRET readouts inherently correct for well-to-well variations and compound auto-fluorescence—a common artifact with highly conjugated heterocyclic scaffolds like pyrrolopyridines[3].

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the pyrrolo[3,2-b]pyridine derivatives in 100% DMSO to create a 10-point concentration curve. Causality: 100% DMSO ensures complete solubility of hydrophobic aza-heterocycles before aqueous dilution.

  • Kinase Reaction Assembly: In a 384-well low-volume plate, combine 2.5 µL of the compound (diluted to 4% DMSO in kinase buffer) with 5 µL of FGFR4 kinase/Peptide Substrate mixture.

  • Pre-incubation: Incubate at room temperature for 30 minutes. Causality: Because advanced derivatives (like Cmpd-2) may exhibit slow-binding or reversible-covalent kinetics, pre-incubation is mandatory to reach thermodynamic equilibrium before initiating the reaction.

  • Reaction Initiation: Add 2.5 µL of ATP solution (at the predetermined Km​ for FGFR4) to initiate phosphorylation. Incubate for 1 hour.

  • Development: Add 5 µL of Development Reagent (a site-specific protease). Causality: The protease cleaves only unphosphorylated peptide substrates, separating the coumarin donor and fluorescein acceptor to disrupt FRET. Phosphorylated peptides resist cleavage, maintaining the FRET signal.

  • Quantification: Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm). Calculate the Emission Ratio (445/520) to determine the extent of phosphorylation and derive the IC50​ via a 4-parameter logistic fit.

ZLYTE_Workflow Step1 1. Kinase + Inhibitor Pre-incubation (30m) Step2 2. ATP + FRET Peptide Addition (1h) Step1->Step2 Step3 3. Protease Cleavage (Development Reagent) Step2->Step3 Step4 4. Ratiometric FRET Quantification Step3->Step4

Workflow of the Z'-LYTE FRET-based biochemical kinase assay.

Cellular Target Engagement via Ba/F3 Proliferation Assay

Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability, efflux pump liability, or high intracellular ATP competition. The Ba/F3 engineered cell line is dependent on IL-3 for survival but can be engineered to rely entirely on an introduced oncogenic kinase (e.g., FGFR4 V550L)[4]. This creates a self-validating system: if the compound kills the engineered Ba/F3 cells but spares wild-type Ba/F3 cells (grown in IL-3), the cytotoxicity is definitively on-target.

Step-by-Step Protocol:

  • Cell Seeding: Seed Ba/F3-FGFR4-V550L cells at 5×103 cells/well in 96-well plates in RPMI-1640 medium lacking IL-3. Concurrently, seed WT Ba/F3 cells in medium containing IL-3 as a counter-screen.

  • Treatment: Treat cells with varying concentrations of the methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives (0.1 nM to 10 µM) for 72 hours.

  • Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent. Causality: This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which directly correlates to the number of metabolically active, viable cells.

  • Data Analysis: Normalize luminescence to DMSO vehicle controls and calculate the cellular IC50​ . A compound is considered successfully optimized if the cellular IC50​ is within a 10-fold range of its biochemical IC50​ .

Conclusion

The transition from the foundational methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate building block to advanced 5-formyl carboxamide derivatives demonstrates the vast potential of the azaindole scaffold. By leveraging the hydrogen-bonding network of the pyrrolo[3,2-b]pyridine core and strategically modifying the 5-position to engage specific kinase pocket residues, researchers can achieve exceptional selectivity and overcome acquired clinical resistance in oncology targets like FGFR4.

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: MDPI Pharmaceuticals URL:[Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Protocol for Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized heterocyclic building blocks is paramount to both laboratory safety and environmental stewardship. Methyl 5-chloro-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized heterocyclic building blocks is paramount to both laboratory safety and environmental stewardship. Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1266114-83-3) is a halogenated azaindole derivative frequently utilized in drug discovery and organic synthesis.

This guide provides a self-validating, step-by-step operational framework for the disposal of this compound, grounded in the principles of chemical causality and regulatory compliance.

Chemical Risk Assessment & Causality

Before executing any disposal protocol, it is critical to understand why specific procedures are mandated. The structural features of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate dictate its waste classification and handling requirements:

  • The Halogenated Moiety (C-Cl Bond): The presence of the chlorine atom at the 5-position is the most critical factor for disposal. Environmental Protection Agency (EPA) guidelines and the American Chemical Society (ACS) mandate that halogenated organic compounds be strictly segregated from non-halogenated waste[1]. Causality: If halogenated organics are mixed with standard organic waste and incinerated at standard temperatures, they can generate corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) or furans. Halogenated waste requires specialized, high-temperature incineration equipped with flue-gas scrubbers[2].

  • The Pyrrolopyridine Core: Azaindoles are potent pharmacophores known for their biological activity (often acting as kinase inhibitors). Causality: As a fine solid powder, it presents a significant inhalation hazard. All handling and transfer into waste receptacles must occur within a certified chemical fume hood or Class II Biological Safety Cabinet to prevent particulate exposure.

  • The Methyl Ester Group: While relatively stable, the ester linkage can undergo hydrolysis in the presence of strong aqueous acids or bases. Causality: Waste containing this compound should not be mixed with highly reactive, concentrated aqueous corrosives to prevent unintended exothermic hydrolysis in the waste carboy[3].

Waste Segregation Matrix

To prevent cross-contamination and ensure compliance with Resource Conservation and Recovery Act (RCRA) standards, summarize your waste streams using the following self-validating matrix.

Waste StreamPhysical StatePrimary ConstituentsDesignated ReceptacleHazard Classification
Unused/Excess Reagent Solid (Powder)Pure methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylateWide-mouth HDPE "Halogenated Solid Waste" containerHalogenated Organic (Toxic)
Reaction Mixtures LiquidCompound dissolved in solvents (e.g., DCM, DMF, DMSO)Vented PTFE/Glass "Halogenated Liquid Waste" carboyHalogenated Flammable/Toxic
Contaminated Consumables SolidWeighing boats, pipette tips, Kimwipes, silica gelHeavy-duty poly bag inside "Halogenated Solid Waste" binHalogenated Debris

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the current step's validation criteria are met.

Protocol A: Solid Waste Management (Powders & Consumables)

Applies to expired batches, spilled powder, and contaminated labware.

  • Preparation & Containment: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the chemical fume hood face velocity is operating at standard parameters (typically 80-100 fpm).

  • Collection of Bulk Solid: Using a static-free spatula, carefully transfer any excess methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate powder into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is chemically inert to most solid organics and prevents the shattering risks associated with glass containers.

  • Consumable Segregation: Place all contaminated weighing paper, spatulas, and Kimwipes into a designated solid waste bin lined with a heavy-duty transparent bag.

  • Labeling & Sealing: Seal the HDPE container tightly. Apply a compliant hazardous waste label immediately. The label must explicitly state: "Halogenated Solid Waste: Contains Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate."

    • Validation: Verify that the label lists the full chemical name, not an abbreviation or structural formula, to comply with EHS and DOT transport regulations[4].

Protocol B: Liquid Waste Management (Reaction Solutions)

Applies to mother liquors, chromatography fractions, and assay solutions.

  • Solvent Compatibility Check: Before transferring liquid waste, verify the solvent composition. This compound is often dissolved in dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

    • Causality: Mixing incompatible solvents (e.g., adding an oxidizing agent to an organic waste carboy) can lead to rapid gas evolution, over-pressurization, and catastrophic container failure[1].

  • Transfer Process: Using a secondary containment tray, slowly pour the liquid waste into the designated "Halogenated Liquid Waste" carboy. Use a funnel to prevent spillage.

  • Equipment Decontamination (Triple-Rinse): Triple-rinse the primary reaction vessel with a compatible solvent (e.g., acetone or methanol). Add the rinsate to the halogenated liquid waste carboy.

    • Causality: The pyrrolopyridine core can adhere to borosilicate glass. Triple-rinsing ensures >99% transfer of the active compound into the waste stream, rendering the glassware safe for standard washing protocols[5].

  • Venting & Storage: Cap the waste carboy using a vented EHS-approved cap. Store in a designated Satellite Accumulation Area (SAA) away from heat sources and incompatible chemicals (strong oxidizers/bases).

Protocol C: Emergency Spill Response
  • Isolate & Ventilate: If the powder is spilled outside a fume hood, immediately isolate the area. Do not attempt to sweep the dry powder, as this will aerosolize the active pharmaceutical ingredient (API).

  • Wet-Wipe Technique: Dampen an absorbent pad with a high-boiling solvent (like isopropanol or water with surfactant) and gently place it over the spilled powder.

    • Causality: Wetting the powder eliminates the inhalation risk by preventing aerosolization.

  • Collection: Carefully wipe up the material and place all contaminated pads into the Halogenated Solid Waste container. Follow up by washing the surface with a detergent solution.

Visual Workflow: Waste Disposal Decision Tree

The following diagram illustrates the logical routing for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate waste streams to ensure regulatory compliance and environmental safety.

Disposal workflow for methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate waste streams.

References

  • Hazardous Waste Guide | UTIA Safety Office. The University of Tennessee Institute of Agriculture. Available at:[Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. CrelioHealth / American Chemical Society (ACS) Guidelines. Available at:[Link]

  • Waste Management Plan - Environmental Protection Agency. EPA Ireland. Available at: [Link]

  • Laboratory Design, Construction, and Renovation: Participants, Process, and Product (2000) / Prudent Practices in the Laboratory. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Regulations.gov: American Chemical Society Laboratory Waste Management Plan. Regulations.gov. Available at:[Link]

Sources

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